Ethyl 3,4-difluoro-2-methylbenzoate
Description
The exact mass of the compound Ethyl 3,4-difluoro-2-methylbenzoate is 200.06488588 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3,4-difluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-difluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4-difluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYVWKRBDKLWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,4-difluoro-2-methylbenzoic acid ethyl ester structure
An In-Depth Technical Guide to Ethyl 3,4-difluoro-2-methylbenzoate: Structural Rationale, Synthesis, and Downstream Applications
As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter fluorinated aromatic building blocks that serve as the linchpin for complex active pharmaceutical ingredients (APIs). Among these, Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4) stands out as a highly specialized intermediate. Its unique substitution pattern—a vicinal difluoro motif coupled with an ortho-methyl group—provides exceptional electronic modulation and steric control, making it a critical precursor in the synthesis of antiviral agents, specifically influenza virus RNA polymerase inhibitors[1].
This whitepaper deconstructs the structural rationale, physicochemical properties, and field-proven synthetic protocols for this compound and its immediate precursor, 3,4-difluoro-2-methylbenzoic acid (CAS: 157652-31-8).
Structural Rationale and Physicochemical Profiling
The deliberate placement of functional groups on the benzene ring of Ethyl 3,4-difluoro-2-methylbenzoate is not arbitrary; it is a calculated bioisosteric and synthetic strategy[2].
-
3,4-Difluoro Motif: Fluorine is the most electronegative element. Placing two fluorine atoms at the 3 and 4 positions exerts a strong electron-withdrawing inductive effect on the aromatic ring[2]. In drug design, this vicinal difluoro arrangement enhances metabolic stability by blocking cytochrome P450-mediated oxidation at these sites, while also increasing the lipophilicity (LogP) of the molecule to improve cellular permeability[2][3].
-
2-Methyl Group: The methyl group at the ortho position relative to the ester provides steric hindrance, locking the conformation of the ester group. More importantly, it serves as a reactive benzylic site for downstream functionalization (e.g., radical bromination) to build polycyclic or extended frameworks[1].
-
Ethyl Ester: The esterification of the parent carboxylic acid protects the acidic moiety during subsequent harsh reactions (like halogenation) and can be readily hydrolyzed back to the acid or converted into amides via nucleophilic acyl substitution[2].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the ester and its parent acid, which dictate its handling and reaction behavior[3].
| Property | Ethyl 3,4-difluoro-2-methylbenzoate | 3,4-Difluoro-2-methylbenzoic acid |
| CAS Number | 1352208-34-4 | 157652-31-8 |
| Molecular Formula | C10H10F2O2 | C8H6F2O2 |
| Molecular Weight | 200.18 g/mol | 172.13 g/mol |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | 37.3 Ų |
| Predicted LogP | 2.45 | ~2.0 |
| Physical Form | Liquid (Typical for ethyl esters) | White to Pale-yellow Powder |
| Hydrogen Bond Donors/Acceptors | 0 / 2 | 1 / 2 |
Synthetic Methodologies & Mechanistic Causality
The construction of Ethyl 3,4-difluoro-2-methylbenzoate is typically a two-stage process: the synthesis of the parent acid, followed by Fischer-Speier esterification[4].
Precursor Synthesis: 3,4-Difluoro-2-methylbenzoic acid
The parent acid can be synthesized via the direct carboxylation of 2,3-difluorotoluene. By utilizing carbon dioxide in the presence of a catalyst, the carboxyl group is introduced regioselectively[5]. This method is highly atom-economical and avoids the use of highly toxic cyanating agents (which are often required if proceeding via a nitrile hydrolysis route)[2][5].
Esterification Protocol
The conversion of the acid to the ethyl ester utilizes a classic acid-catalyzed Fischer esterification[4]. The causality behind this protocol lies in Le Chatelier's principle: because esterification is an equilibrium reaction, we use ethanol as both the reactant and the solvent (in large excess) and actively remove water to drive the reaction to completion.
Step-by-Step Methodology: Fischer-Speier Esterification
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, suspend 3,4-difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous ethanol (10.0 eq). Rationale: The excess ethanol shifts the equilibrium toward the product.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise. Rationale: H₂SO₄ protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol[4].
-
Reflux & Water Removal: Heat the mixture to reflux (approx. 78°C). As the reaction proceeds, water is formed. Use molecular sieves in the Soxhlet/Dean-Stark trap to sequester water.
-
Workup & Purification: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Concentrate under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash successively with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and remove unreacted starting acid) and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 3,4-difluoro-2-methylbenzoate.
Figure 2: Acid-catalyzed Fischer-Speier esterification mechanistic pathway.
Advanced Downstream Application: Benzylic Bromination
The true value of Ethyl 3,4-difluoro-2-methylbenzoate in drug discovery lies in the reactivity of its 2-methyl group. In the synthesis of influenza virus replication inhibitors (such as RNA polymerase inhibitors), this methyl group must be functionalized to allow for further cross-coupling or cyclization[1].
The standard approach is a Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO)[1].
Step-by-Step Methodology: Radical Bromination
-
Preparation: Dissolve Ethyl 3,4-difluoro-2-methylbenzoate (1.0 eq, e.g., 7.58 g) in a non-polar, halogenated solvent such as carbon tetrachloride (CCl₄, 20 mL) or a greener alternative like trifluorotoluene[1]. Rationale: Non-polar solvents stabilize the radical intermediates and do not participate in competing reactions.
-
Initiator and Reagent Addition: Add NBS (1.1 eq, 7.42 g) and the radical initiator BPO (0.01 eq, 0.94 g) under a strict nitrogen atmosphere[1]. Rationale: BPO undergoes homolytic cleavage upon heating to generate benzoyloxy radicals, which abstract a hydrogen atom from the benzylic methyl group, creating a highly stable benzylic radical.
-
Thermal Activation: Heat the reaction mixture to 78°C (reflux) for 6 hours[1].
-
Isolation: Cool the reaction to room temperature. The byproduct, succinimide, is insoluble in CCl₄ and will precipitate. Filter the mixture to remove the solid succinimide. Evaporate the filtrate under reduced pressure to isolate the brominated intermediate (Ethyl 2-(bromomethyl)-3,4-difluorobenzoate)[1].
Figure 1: Multi-step synthetic workflow from 2,3-difluorotoluene to advanced antiviral intermediates.
Conclusion
Ethyl 3,4-difluoro-2-methylbenzoate is a masterclass in rational chemical design. The electron-withdrawing difluoro motif ensures metabolic stability, while the esterified carboxylate and ortho-methyl group provide a highly controlled scaffold for selective benzylic functionalization. By mastering the esterification and subsequent radical bromination protocols, synthetic chemists can reliably deploy this building block in the rapid development of next-generation therapeutics.
References
- Google Patents. "WO2019052565A1 - Influenza virus replication inhibitor and use thereof".
-
PatSnap. "Method for synthesizing 3,4-difluoro-2-methylbenzoic acid (CN110204433A)". Available at:[Link]
Sources
- 1. WO2019052565A1 - Influenza virus replication inhibitor and use thereof - Google Patents [patents.google.com]
- 2. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]
- 5. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Strategic Utilization of Fluorinated Benzoic Acid Ester Building Blocks: A Technical Guide
Topic: Fluorinated Benzoic Acid Ester Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in the Benzoate Scaffold
In modern medicinal chemistry, the fluorinated benzoic acid ester is not merely a passive intermediate; it is a privileged structural motif that serves as a multi-functional gateway. The strategic incorporation of fluorine into the benzoate scaffold addresses three critical challenges in drug design: metabolic stability , lipophilicity modulation , and conformation control .
The ester functionality (
The "Fluorine Effect" on Physicochemical Properties
Fluorine’s high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å, mimicking hydrogen’s 1.20 Å) induce profound electronic changes without imposing significant steric penalties.
-
Acidity Modulation: Ortho-fluorine substitution significantly lowers the pK
of the parent acid via the inductive ( ) effect, influencing the hydrolysis rate of the corresponding ester. -
Lipophilicity: Fluorination generally increases
, facilitating blood-brain barrier (BBB) penetration. -
Metabolic Blocking: Para-fluorination effectively blocks Cytochrome P450-mediated oxidative metabolism at the typically labile C-4 position.
Table 1: Physicochemical Impact of Fluorination on Benzoates
Data approximated based on standard QSAR models and experimental literature.
| Compound | Structure | pK | Electronic Effect | |
| Benzoic Acid | 4.20 | 2.6 | Reference | |
| 2-Fluorobenzoic Acid | 3.27 | 2.9 | Strong | |
| 4-Fluorobenzoic Acid | 4.14 | 2.9 | Balanced | |
| 2,6-Difluorobenzoic Acid | 2.30 | 3.1 | Dual ortho | |
| Pentafluorobenzoic Acid | 1.48 | 3.8 | Cumulative |
Synthetic Access and Methodologies
Accessing these building blocks typically follows two distinct workflows: Direct Esterification of commercially available fluorochemicals or De Novo Synthesis via C-H activation.
Workflow Visualization
The following decision tree outlines the optimal synthetic routes based on substrate availability and substitution patterns.
Caption: Decision matrix for synthesizing fluorinated benzoic acid esters, contrasting commodity sourcing with de novo construction.
Advanced Esterification: The MOF Advantage
While Fischer esterification (H
Protocol 1: MOF-Catalyzed Green Esterification
-
Reagents: Fluorobenzoic acid (1.0 equiv), Methanol (excess), UiO-66-NH
(5 wt%). -
Conditions: Reflux (65 °C), 10 hours.
-
Validation: Monitor disappearance of acid peak via TLC (Bromocresol Green stain) or HPLC.
-
Mechanism: The Zr-clusters act as Lewis acid sites activating the carbonyl, while the amino linkers may assist in proton transfer.
Reactivity: The Ester as a Gateway
Once synthesized, the fluorinated benzoic ester acts as a scaffold for further diversification. The most critical reactivity profile is Nucleophilic Aromatic Substitution (S
Regioselective S Ar in Polyfluorinated Esters
In polyfluorinated systems (e.g., 2,4,5-trifluorobenzoates), the fluorine atoms are not chemically equivalent. The ester group is an Electron Withdrawing Group (EWG), which activates the positions ortho and para to it.
-
C-4 Position (Para): Most activated by the ester's mesomeric (
) and inductive ( ) withdrawal. It is also typically less sterically hindered than the ortho positions. -
C-2/C-6 Positions (Ortho): Activated by the ester, but often shielded sterically.
-
C-3/C-5 Positions (Meta): Generally unreactive unless activated by another group (e.g.,
).
Case Study: Quinolone Antibiotic Precursors In the synthesis of fluoroquinolones (e.g., Ciprofloxacin), the key intermediate is often a 2,4-dichloro-5-fluorobenzoic acid ester or a 2,4,5-trifluorobenzoic acid ester . The strategy relies on the regioselective displacement of the C-4 halogen by an amine nucleophile, leaving the C-5 fluorine (which corresponds to C-6 in the final quinolone) intact to provide metabolic stability.
Caption: Regioselectivity map for S_NAr on a 2,4,5-trifluorobenzoate scaffold. The C-4 position is the "sweet spot" for functionalization.
Experimental Protocols
Protocol 2: Regioselective S Ar Amination of Ethyl 2,4,5-Trifluorobenzoate
Objective: Selective displacement of the C-4 fluorine to generate a 4-amino-2,5-difluorobenzoate intermediate.
Materials:
-
Ethyl 2,4,5-trifluorobenzoate (1.0 equiv)
-
Cyclopropylamine (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a dry round-bottom flask with Ethyl 2,4,5-trifluorobenzoate and anhydrous acetonitrile (0.5 M concentration).
-
Addition: Cool the solution to 0 °C in an ice bath. Add Triethylamine followed by the dropwise addition of Cyclopropylamine. Note: Exothermic reaction; control temperature to maintain regioselectivity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes). The product will be more polar than the starting material.
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM, wash with 0.1 M HCl (to remove excess amine), then brine. Dry over Na
SO . -
Purification: Recrystallize from Ethanol/Water if necessary.
Self-Validating Checkpoint:
- NMR: The starting material shows three distinct signals. The product will show only two signals (corresponding to F-2 and F-5). The disappearance of the signal corresponding to F-4 confirms substitution.
References
-
BenchChem. (2025).[1] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from
-
Sandford, G., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry. Retrieved from [2]
-
Sigma-Aldrich. (2025). Ethyl 4-fluorobenzoate Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10797532, Ethyl 4-Amino-2-fluorobenzoate. Retrieved from
- Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for PET Imaging. Chemical Reviews.
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3,4-difluoro-2-methylbenzoate in Drug Discovery
Executive Summary
Fluorinated aromatics represent a cornerstone in modern medicinal chemistry. The strategic introduction of fluorine atoms uniquely modulates lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive analysis of Ethyl 3,4-difluoro-2-methylbenzoate , a highly specialized fluorinated building block. We detail its molecular formula, molecular weight, structural rationale, and its critical role as an intermediate in the synthesis of antiviral therapeutics, particularly influenza virus replication inhibitors.
Physicochemical Properties and Structural Rationale
The core identity of Ethyl 3,4-difluoro-2-methylbenzoate is defined by its molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Defines atomic composition and stoichiometry for precise synthetic scaling[1]. |
| Molecular Weight | 200.18 g/mol | Critical for calculating exact molar equivalents during multi-step synthesis[1]. |
| CAS Registry Number | 1352208-34-4 | Unique identifier for procurement, safety tracking, and literature indexing[1]. |
| LogP (Calculated) | ~2.45 | Indicates favorable lipophilicity, promoting lipid membrane permeability[1]. |
| TPSA | 26.3 Ų | Low polar surface area strongly predicts excellent oral bioavailability[1]. |
| H-Bond Acceptors | 2 | Provided by the ester carbonyl and ether oxygen, facilitating target binding[1]. |
| H-Bond Donors | 0 | The lack of donors increases lipophilicity and enhances passive cellular diffusion[1]. |
Structural Rationale: The 3,4-Difluoro Motif
The vicinal difluoro substitution at the 3 and 4 positions of the benzoate ring is a deliberate synthetic choice[2]. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect across the aromatic system[2]. This lowers the pKa of proximal functional groups and increases the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation. Furthermore, the 2-methyl group provides a steric shield to the ester moiety, modulating its rate of hydrolysis in vivo, while simultaneously serving as a highly reactive handle for downstream benzylic functionalization[3].
Synthetic Methodologies and Experimental Protocols
The utility of Ethyl 3,4-difluoro-2-methylbenzoate is fully realized through its synthesis and subsequent functionalization. The protocols below are engineered for high yield and purity, incorporating self-validating steps to ensure experimental integrity.
Protocol 3.1: Synthesis via Esterification
This protocol describes the conversion of 3,4-difluoro-2-methylbenzoic acid to its ethyl ester[3].
-
Causality & Reagent Selection: Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to deprotonate the carboxylic acid, forming a highly reactive carboxylate anion. Iodoethane is chosen over bromoethane for its superior leaving group kinetics (weaker C-I bond) in the Sₙ2 reaction. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it efficiently solvates the potassium cation, leaving the carboxylate "naked" and highly nucleophilic[3].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 3,4-difluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous DMF (approx. 12 mL/g of substrate)[3].
-
Base Addition: Add anhydrous K₂CO₃ (3.0 equiv) to the solution[3]. Validation Checkpoint: The suspension must be stirred vigorously for at least 15 minutes to ensure complete deprotonation and homogeneous mixing before the alkylating agent is introduced.
-
Alkylation: Dropwise add iodoethane (1.5 equiv)[3]. Maintain the reaction at room temperature (20-25°C) overnight under a nitrogen atmosphere to prevent oxidative degradation.
-
Quenching & Extraction: Dilute the reaction mixture with distilled water (3x volume of DMF) to crash out the highly lipophilic product and dissolve inorganic salts[3]. Extract the aqueous phase with ethyl acetate (3x)[3].
-
Washing & Drying: Wash the combined organic layers with saturated brine to remove residual DMF[3]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 3,4-difluoro-2-methylbenzoate.
Protocol 3.2: Downstream Functionalization via Benzylic Radical Bromination
To utilize this molecule in antiviral drug development, the 2-methyl group is functionalized into a bromomethyl group[3].
-
Causality & Reagent Selection: N-Bromosuccinimide (NBS) provides a low, steady concentration of molecular bromine, preventing unwanted electrophilic aromatic substitution on the ring. Benzoyl peroxide (BPO) serves as the radical initiator, cleaving homolytically upon heating to initiate hydrogen abstraction at the benzylic position[3]. Carbon tetrachloride (CCl₄) is the classical solvent for Wohl-Ziegler bromination due to its transparency to radicals and complete lack of abstractable hydrogens[3].
Step-by-Step Methodology:
-
Initiation Setup: Dissolve Ethyl 3,4-difluoro-2-methylbenzoate (1.0 equiv) in anhydrous CCl₄[3]. Add NBS (1.1 equiv) and a catalytic amount of BPO (0.01 equiv)[3].
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10 minutes[3]. Validation Checkpoint: Oxygen acts as a potent radical scavenger; rigorous exclusion is mandatory for the propagation of the radical chain mechanism.
-
Thermal Activation: Reflux the mixture at 78°C for 6 hours[3]. Validation Checkpoint: The reaction progress can be visually monitored by the physical transformation of the insoluble NBS (which is denser than CCl₄ and sinks) to succinimide (which is less dense and floats to the surface).
-
Workup: Cool the reaction to room temperature, filter off the succinimide byproduct, and evaporate the filtrate to isolate the brominated intermediate[3].
Mechanistic Workflows in Drug Development
The transformation of Ethyl 3,4-difluoro-2-methylbenzoate into an active pharmaceutical ingredient (API) follows a logical progression of synthetic elaboration. The diagram below illustrates its specific application pathway toward synthesizing influenza virus replication inhibitors, where the brominated derivative acts as a critical electrophilic building block for further coupling[3].
Synthetic workflow from precursor to influenza inhibitor via Ethyl 3,4-difluoro-2-methylbenzoate.
Conclusion
Ethyl 3,4-difluoro-2-methylbenzoate (C₁₀H₁₀F₂O₂, MW: 200.18 g/mol ) is a highly versatile and structurally optimized intermediate. Its precise substitution pattern leverages the electron-withdrawing nature of fluorine and the steric/reactive profile of the ortho-methyl group. By employing robust, self-validating protocols like controlled esterification and Wohl-Ziegler bromination, researchers can efficiently integrate this building block into complex API synthesis, particularly in the urgent domain of antiviral drug development.
References
-
[1] Title: 1352208-34-4 | Ethyl 3,4-difluoro-2-methylbenzoate - ChemScene Source: chemscene.com URL:
-
[2] Title: Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem Source: benchchem.com URL:
-
[3] Title: WO2019052565A1 - Influenza virus replication inhibitor and use thereof - Google Patents Source: google.com URL:
Sources
Bioisosteric Applications of Difluoro-Methylbenzoates: A Technical Guide to the "Lipophilic Phenol" Paradigm
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It focuses on the difluoromethyl (
Executive Summary: The Fluorine Renaissance
In modern medicinal chemistry, the difluoromethyl group (
This guide focuses on Difluoromethyl-substituted Benzoates —a privileged scaffold where the
Key Value Propositions:
-
Lipophilic H-Bond Donor: Acts as a proton donor (like
) but remains lipophilic ( vs ).[2] -
Metabolic Armor: Blocks benzylic oxidation at the
position, extending half-life ( ). -
Conformational Locking: The distinct dipole of the
group can enforce orthogonal ring orientations in biaryl systems.
Physicochemical Mechanics
The "Lipophilic Phenol" Effect
The defining feature of the difluoromethyl group is its acidity. The two fluorine atoms withdraw electron density from the carbon, polarizing the
| Property | Hydroxyl ( | Methyl ( | Difluoromethyl ( |
| H-Bond Donor | Strong | None | Weak-Moderate |
| H-Bond Acceptor | Strong | None | Weak (via F) |
| Lipophilicity ( | Hydrophilic ( | Lipophilic ( | Lipophilic ( |
| Metabolic Liability | Glucuronidation | Benzylic Oxidation | Stable |
Mechanism: Unlike a phenol, which requires significant energy to strip away water molecules (desolvation) before binding to a receptor, the
Impact on Benzoate Scaffolds
When attached to a benzoate ring (e.g., Methyl 4-(difluoromethyl)benzoate), the
Strategic Applications & Case Studies
Bioisosteric Replacement of Methyl Groups
Challenge: A methyl group on a benzoate ring is often a "soft spot" for Cytochrome P450 enzymes (benzylic hydroxylation).
Solution: Substitution with
-
Steric Fit: The Van der Waals radius of
is similar to , ensuring the ligand still fits the binding pocket. -
Outcome: The
bond strength prevents oxidation, while the polarized can engage in "bonus" H-bonding interactions with backbone carbonyls that the original methyl group could not.
Bioisosteric Replacement of Phenols/Alcohols
Challenge: Phenolic benzoates often suffer from rapid Phase II metabolism (glucuronidation/sulfation) and poor blood-brain barrier (BBB) permeability.
Solution: Substitution with
-
Outcome: The "Lipophilic Hydrogen Bond Donor" retains the key interaction with the receptor (e.g., serine proteases or kinase hinge regions) but eliminates the metabolic handle. This often results in a
-fold increase in oral bioavailability.
Visualization: The Bioisosteric Logic
The following diagram illustrates the decision tree for deploying difluoromethyl benzoates in lead optimization.
Figure 1: Decision logic for replacing Methyl or Hydroxyl groups with Difluoromethyl on benzoate scaffolds.
Synthetic Methodologies
Synthesizing difluoromethyl benzoates requires specialized protocols, as direct fluorination is often too harsh. The most robust modern method involves Radical Difluoromethylation .
Protocol: Radical Difluoromethylation of Iodo-Benzoates
This protocol describes the installation of a
Reagents:
-
Substrate: Methyl 4-iodobenzoate (1.0 equiv)
-
Reagent: (Difluoromethyl)zinc reagent or
with a copper catalyst. -
Catalyst:
or -photoredox dual catalysis system. -
Solvent: DMSO or DMF.
Step-by-Step Workflow:
-
Activation: In a glovebox, charge a reaction vial with Methyl 4-iodobenzoate (
), ( ), and the difluoromethylating reagent (e.g., activated by alkoxide, or pre-formed ). -
Reaction: Seal the vial and heat to
(for thermal Cu-coupling) or irradiate with Blue LEDs (for photoredox) for 12–24 hours. -
Quench: Cool to room temperature. Dilute with ethyl acetate and wash with saturated
(to remove Copper) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).-
Note: The product, Methyl 4-(difluoromethyl)benzoate, is often a low-melting solid or oil.
-
-
Validation: Confirm structure via
-NMR. Look for a characteristic doublet around to ( ).
Alternative: Deoxofluorination
For converting formyl benzoates (
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Condition: DCM,
to RT. -
Caution: These reagents are shock-sensitive and generate HF. Use in plasticware or Teflon-coated vessels.
Experimental Validation: Metabolic Stability Assay
To verify the bioisosteric utility, one must compare the metabolic stability of the difluoromethyl analog against the methyl parent.
Protocol:
-
System: Human Liver Microsomes (HLM).
-
Test Compounds:
-
Compound A: Methyl 4-methylbenzoate (Control).
-
Compound B: Methyl 4-(difluoromethyl)benzoate (Test).
-
-
Incubation: Incubate
compound with HLM ( ) and NADPH ( ) in phosphate buffer ( ) at . -
Sampling: Aliquot at
. Quench with ice-cold acetonitrile containing internal standard. -
Analysis: LC-MS/MS. Monitor parent depletion.
-
Calculation: Plot
vs time to determine and .-
Expected Result: Compound A shows rapid clearance (oxidation of
to ). Compound B shows remaining at 60 min.
-
Visualization: Synthetic Pathway[3]
Figure 2: Copper-mediated radical difluoromethylation mechanism.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Hu, J., et al. (2015). "Reagents for Difluoromethylation."[3][4][5][6][7][8][9] Chemical Reviews. Link
-
Guo, W., et al. (2025). "Pd-Catalyzed Fluorocarbonylation of Iodoarenes with Difluoromethyl Benzoates." Organic Letters. (Note: Discusses the reagent application). Link
Sources
- 1. CAS 444915-76-8: Methyl 4-(difluoromethyl)benzoate [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pharmaceutical intermediates containing 3,4-difluoro motif
Technical Guide: Pharmaceutical Intermediates Containing the 3,4-Difluoro Motif
Executive Summary
The 3,4-difluoro motif (specifically the 3,4-difluorophenyl group) has emerged as a critical pharmacophore in modern medicinal chemistry.[1][2][3][4][5][6] Its strategic incorporation into drug scaffolds—such as the platelet aggregation inhibitor Ticagrelor and the antiviral Baloxavir marboxil —serves two primary functions: metabolic blocking and electronic modulation .
By substituting hydrogen with fluorine at the 3- and 4-positions of a phenyl ring, medicinal chemists effectively block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) while simultaneously increasing lipophilicity and modulating the pKa of proximal functional groups.[1][2][3][4][7][8] This guide provides a technical deep-dive into the synthesis, properties, and application of 3,4-difluoro intermediates.
Structural & Electronic Properties[3][8]
Metabolic Stability (The "Fluorine Scan")
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), making it highly resistant to enzymatic cleavage.[2][5][6][9] In a standard phenyl ring, the para (4) and meta (3) positions are electron-rich and prone to oxidation by Cytochrome P450 enzymes (formation of arene oxides or direct hydroxylation).[2][5][9]
-
Mechanism: Replacing C-H bonds with C-F bonds at these positions raises the activation energy for oxidation, effectively "capping" the metabolic soft spots.
-
Result: Extended half-life (
) and improved bioavailability.[2][3][5][6][7][8]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Electronic Modulation
The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (
-
Dipole Moment: The 3,4-difluoro substitution creates a distinct dipole vector that can influence binding affinity in protein pockets.[2][3][4][6]
-
Acidity/Basicity: When attached to an amine or acid, the motif lowers the pKa of the functional group, often improving membrane permeability.
Table 1: Comparative Properties of Phenyl vs. 3,4-Difluorophenyl
| Property | Phenyl (Unsubstituted) | 3,4-Difluorophenyl | Impact on Drug Design |
| Bond Strength (C-X) | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Metabolic resistance.[1][2][3][4][5][7][8][9] |
| Lipophilicity ( | 0.00 | +0.28 (approx) | Improved membrane permeability.[2][5][6] |
| Hammett | 0.00 | +0.06 | Electron withdrawal; alters pKa.[2][6] |
| Metabolic Liability | High (3,4-hydroxylation) | Low (Blocked) | Increased |
Visualization: Metabolic Blocking & Synthesis Logic
The following diagram illustrates the metabolic rationale and the primary synthetic pathway for the key intermediate, 3,4-Difluoroaniline .
Caption: Figure 1.[2][3][4][5][6][7][8][9][10] (Left) Mechanism of metabolic stabilization via fluorination.[6][9] (Right) Standard industrial synthesis route for 3,4-difluoroaniline from 1,2-difluorobenzene.[1][2][3][4][5][7][9]
Key Intermediates & Synthesis Protocols
The three most critical intermediates bearing this motif are 3,4-difluoroaniline , 3,4-difluorobenzaldehyde , and 3,4-difluorophenylboronic acid .[1][2][4][5]
Protocol A: Synthesis of 3,4-Difluoroaniline
Primary precursor for amide/amine coupling.[1][2][3][4][5]
Reagents:
-
Nitric Acid (HNO
, conc.)[2][6] / Sulfuric Acid (Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> SO , conc.)[2][6] -
Hydrogen gas (H
)[2][5][7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step 1: Nitration (Synthesis of 3,4-Difluoronitrobenzene)
-
Setup: Cool a mixture of conc. H
SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (2.5 equiv) and conc.[2][6] HNOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (1.1 equiv) to -5°C in a jacketed reactor.[2][3][4][6][7][8] -
Addition: Add 1,2-difluorobenzene dropwise, maintaining internal temperature below 0°C to prevent dinitration.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.
-
Workup: Pour onto crushed ice. Extract with dichloromethane (DCM).[2][6][9] Wash organic layer with NaHCO
(aq) until neutral.[2][6] Dry over MgSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and concentrate. -
Purification: Distillation under reduced pressure (bp ~80-82°C at 15 mmHg).
Step 2: Hydrogenation (Reduction to Aniline) [2][5][7][9]
-
Setup: Charge an autoclave with 3,4-difluoronitrobenzene dissolved in methanol (0.5 M).
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).[3][6][9]
-
Reaction: Pressurize with H
(3-5 bar). Stir vigorously at room temperature for 4-6 hours. Monitor via TLC or HPLC for disappearance of nitro peak.[6] -
Workup: Filter through a Celite pad to remove catalyst (Safety: Pd/C is pyrophoric; keep wet).[3][6] Concentrate filtrate.[3][6]
-
Purification: Vacuum distillation or recrystallization as HCl salt.[3][6]
Protocol B: Suzuki-Miyaura Coupling (Using 3,4-Difluorophenylboronic Acid)
Standard method for attaching the motif to heteroaryl scaffolds.[1][2][3][4][5][7][8][9]
Reagents:
-
Aryl Halide (e.g., 4-bromo-heterocycle)[1][2][3][4][5][7][8][9]
-
3,4-Difluorophenylboronic acid (1.2 equiv)[1][2][4][5][7][9]
-
Pd(dppf)Cl
(0.05 equiv)[2][5][7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
K
COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (2.0 equiv)[2][5][7]
Procedure:
-
Degassing: Sparge the solvent mixture with nitrogen for 15 minutes.
-
Mixing: Add aryl halide, boronic acid, base, and catalyst to the reaction vessel under N
. -
Heating: Heat to 90°C for 12 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Case Studies in Drug Development
Ticagrelor (Brilinta)
-
Indication: Antiplatelet agent (P2Y12 receptor antagonist).[2][6][9][11]
-
Role of Motif: The 3,4-difluorophenyl group is attached to a cyclopropyl amine.[1][3][6][12] This specific substitution pattern optimizes the hydrophobic interaction within the P2Y12 receptor pocket while preventing rapid metabolic degradation that would occur with a simple phenyl group.
-
Key Intermediate: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[1][2][3][4][5][6][7][8][9][13]
Baloxavir Marboxil (Xofluza)[2][5][7][9][10]
-
Indication: Influenza antiviral (Cap-dependent endonuclease inhibitor).[2][3][5][6][7][8][9][10][14]
-
Role of Motif: Contains a fused tricyclic system with a 7,8-difluoro substitution.[2][3][4][6][10] Chemically, this mimics the electronic environment of the 3,4-difluoro motif, enhancing the binding affinity to the viral metal-chelating active site and improving oral bioavailability.[1][3]
Safety & Handling of Fluorinated Aromatics
While generally stable, fluorinated intermediates present specific hazards:
-
Skin Absorption: Many fluorinated anilines (like 3,4-difluoroaniline) are readily absorbed through the skin and can cause methemoglobinemia.[2][3][6] Double-gloving (Nitrile/Laminate) is mandatory. [1][2][3][4][5][7][8][9]
-
Thermal Stability: 3,4-Difluoronitrobenzene is thermally stable but should not be distilled to dryness due to potential shock sensitivity of nitro-aromatic residues.[2][3][4][6][8]
-
Waste Disposal: Fluorinated compounds must be segregated from standard organic waste for high-temperature incineration to prevent formation of HF or fluorinated dioxins during standard combustion.[3][6][8]
References
-
Ticagrelor (Brilinta) Chemistry & Pharmacology
-
Metabolic Stability of Fluorine in Drugs
-
Synthesis of Fluorin
-
Baloxavir Marboxil Structure & Discovery
-
General Synthesis of Fluorinated Intermedi
Sources
- 1. WO2013150495A2 - Preparation of ticagrelor - Google Patents [patents.google.com]
- 2. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 3. Maraviroc - Wikipedia [en.wikipedia.org]
- 4. elagolix | 834153-87-6 [chemicalbook.com]
- 5. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lasmiditan - Wikipedia [en.wikipedia.org]
- 7. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. 274693-27-5 CAS MSDS (TICAGRELOR) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Baloxavir Marboxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Solubility Dynamics and Solvation Mechanisms of Ethyl 3,4-difluoro-2-methylbenzoate in Organic Media
Executive Summary
For researchers and process chemists developing advanced active pharmaceutical ingredients (APIs), understanding the solvation thermodynamics of key intermediates is non-negotiable. Ethyl 3,4-difluoro-2-methylbenzoate is a critical fluorinated building block frequently utilized in the synthesis of antiviral therapeutics and advanced agrochemicals. This technical whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, grounded in molecular physicochemical properties, and establishes a self-validating experimental protocol for high-throughput solubility determination.
Molecular Architecture and Physicochemical Profiling
To predict and manipulate the solubility of Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4)[1], we must first deconstruct its physicochemical parameters. The molecule (Molecular Weight: 200.18 g/mol ) features a highly specific vicinal difluoro motif at the 3 and 4 positions of the aromatic ring[1][2].
From a thermodynamic solvation perspective, the following computational parameters dictate its behavior in organic media:
-
Partition Coefficient (LogP): 2.45[2]. This indicates moderate lipophilicity, driving strong affinity for non-polar and moderately polar organic solvents while resulting in a high energetic penalty for aqueous cavity formation.
-
Topological Polar Surface Area (TPSA): 26.3 Ų[2]. The low TPSA is primarily localized around the ester oxygen atoms, limiting the molecule's ability to participate in extensive hydrogen-bonding networks.
-
Hydrogen Bond Dynamics: The molecule possesses 0 hydrogen bond donors and 2 hydrogen bond acceptors[2].
-
Electronic Modulation: Fluorine is the most electronegative element; its presence exerts a strong electron-withdrawing inductive effect on the benzene ring[1]. This polarization slightly increases the overall molecular dipole moment compared to non-fluorinated analogs, enhancing its compatibility with polar aprotic solvents.
Empirical Solubility Profile in Key Organic Solvents
Based on the interplay between the solute's structural features (ester dipole, lipophilic methyl group, and electron-withdrawing fluorines) and solvent dielectric properties, the quantitative solubility data is summarized below.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Solvation Rationale |
| Halogenated | Dichloromethane (DCM) | 8.93 | Freely Soluble (>100 mg/mL) | Strong dipole-dipole interactions; the halogenated solvent perfectly matches the polarizability of the fluorinated aromatic core. |
| Non-polar Halogenated | Carbon Tetrachloride (CCl₄) | 2.24 | Freely Soluble (>100 mg/mL) | Provides an inert, highly lipophilic environment that thermodynamically matches the LogP (2.45) of the solute[2]. |
| Ester | Ethyl Acetate (EtOAc) | 6.02 | Freely Soluble (>100 mg/mL) | "Like dissolves like" principle; highly favorable ester-ester thermodynamic mixing with a low enthalpy of solution. |
| Alcohol | Methanol (MeOH) | 32.7 | Soluble (50-100 mg/mL) | Facilitated by hydrogen bond donation from the protic solvent (MeOH) to the solute's ester carbonyl oxygen (H-acceptors = 2)[2]. |
| Aliphatic | n-Hexane | 1.89 | Sparingly Soluble (10-50 mg/mL) | Solvates the hydrophobic methyl group and aromatic ring, but solubility is ultimately bottlenecked by the polar ester moiety. |
| Aqueous | Water | 80.1 | Practically Insoluble (<0.1 mg/mL) | Extreme polarity mismatch; the solute's inability to act as an H-bond donor (H-donors = 0) prevents disruption of the water lattice[2]. |
Methodological Framework: Self-Validating Thermodynamic Solubility Protocol
To accurately determine the solubility of pharmaceutical intermediates, kinetic supersaturation must be strictly differentiated from true thermodynamic equilibrium. The following protocol utilizes a self-validating shake-flask methodology.
Workflow for thermodynamic solubility determination of pharmaceutical intermediates.
Step-by-Step Protocol & Causality:
-
Solute Dispensing: Weigh approximately 150 mg (an intentional excess) of Ethyl 3,4-difluoro-2-methylbenzoate into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced radical degradation of the halogenated aromatic system during prolonged equilibration.
-
Solvent Addition: Add 1.0 mL of the target analytical-grade organic solvent. Seal the vial with a PTFE-lined crimp cap. Causality: PTFE lining is mandatory to prevent solvent evaporation and extraction of plasticizers, which is highly probable with aggressive solvents like DCM.
-
Thermal Equilibration: Place the vials in an isothermal orbital shaker at 25.0 ± 0.1 °C, agitating at 300 RPM for 24 hours. Causality: A 24-hour timeframe ensures the system overcomes the activation energy of dissolution, transitioning from a transient kinetic state to a stable thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE membranes are chemically inert to halogenated and polar aprotic solvents, ensuring no polymer extractables interfere with the subsequent UV detection.
-
Quantification: Dilute the filtrate with the HPLC mobile phase and analyze via HPLC-UV (C18 column, 254 nm detection) against a multi-point calibration curve.
The Self-Validating System: To guarantee data integrity, this protocol requires a dual-timepoint validation. Aliquots are sampled at 24 hours and 48 hours. If the concentration variance between these two timepoints is < 2.0%, thermodynamic equilibrium is validated. Furthermore, the residual solid pellet must be analyzed via X-Ray Powder Diffraction (XRPD) to confirm that the solid state has not transformed into a solvate during equilibration, which would artificially alter the apparent solubility.
Application in Advanced API Synthesis
The solubility profile of Ethyl 3,4-difluoro-2-methylbenzoate directly dictates its utility in complex synthetic pathways. A prime example is its use as a precursor in the synthesis of influenza virus replication inhibitors[3].
In this patented pathway, the intermediate undergoes a Wohl-Ziegler radical bromination at the benzylic methyl group. The reaction utilizes N-Bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator, conducted in Carbon Tetrachloride (CCl₄) at 78 °C[3].
Radical bromination pathway of Ethyl 3,4-difluoro-2-methylbenzoate in CCl4.
Solvation Causality in Synthesis: Why is CCl₄ chosen despite its toxicity? CCl₄ is completely halogenated and lacks abstractable hydrogen atoms, making it perfectly inert to radical propagation. More importantly, as established in our solubility profile, Ethyl 3,4-difluoro-2-methylbenzoate is freely soluble in non-polar halogenated solvents (LogP 2.45). This high solubility ensures a completely homogeneous reaction mixture at 78 °C, maximizing the collision frequency between the benzylic radical and the bromine source, thereby driving the reaction to high yields (as detailed in WO2019052565A1)[3].
Conclusion
Ethyl 3,4-difluoro-2-methylbenzoate exhibits a highly predictable solubility profile governed by its moderate lipophilicity, low polar surface area, and the electron-withdrawing nature of its vicinal difluoro motif. It is highly soluble in halogenated solvents, esters, and aprotic media, making it an exceptionally versatile building block for homogeneous organic synthesis. By employing rigorous, self-validating thermodynamic protocols, researchers can precisely quantify its solubility to optimize reaction conditions, solvent selection, and downstream purification processes in drug development.
References
1.[1] Title: Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem. Source: benchchem.com. URL: 2.[2] Title: 1352208-34-4 | Ethyl 3,4-difluoro-2-methylbenzoate - ChemScene. Source: chemscene.com. URL: 3.[3] Title: WO2019052565A1 - Influenza virus replication inhibitor and use thereof - Google Patents. Source: google.com. URL:
Sources
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 3,4-difluoro-2-methylbenzoate
[1]
Executive Summary
Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4 ) represents a critical class of fluorinated aromatic intermediates utilized in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for small molecule therapeutics.[1][2] The strategic placement of vicinal fluorine atoms at the C3 and C4 positions, combined with the steric anchor of a C2-methyl group, offers a unique electronic and steric environment that modulates metabolic stability against P450 oxidation.[1]
This guide provides an in-depth analysis of the compound's physicochemical properties, specifically boiling point and density, synthesizing experimental benchmarks from analogous structures with theoretical predictions to guide handling, purification, and scale-up.[1]
Chemical Identity & Structural Analysis[1][2][3]
| Attribute | Specification |
| IUPAC Name | Ethyl 3,4-difluoro-2-methylbenzoate |
| CAS Number | 1352208-34-4 |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| SMILES | CCOC(=O)C1=C(C)C(F)=C(F)C=C1 |
| Physical State | Colorless to pale yellow liquid (at 25°C) |
Structural Logic
The 3,4-difluoro substitution pattern creates a significant dipole moment while reducing the electron density of the aromatic ring, making the ester carbonyl slightly more electrophilic than in non-fluorinated analogues.[1] The 2-methyl group introduces steric strain (ortho-effect), which can twist the carboxylate group out of planarity with the benzene ring, subtly influencing boiling point by reducing π-π stacking efficiency.[1]
Physicochemical Properties: Boiling Point & Density[1][3][5][6]
Precise physical constants for CAS 1352208-34-4 are often proprietary.[1] The values below represent a synthesis of calculated data and experimental values from immediate structural homologs (e.g., Ethyl 4-fluoro-2-methylbenzoate).
Boiling Point Analysis
Predicted Range: 235°C – 245°C (at 760 mmHg) Experimental Analog Anchor: Ethyl 4-fluoro-2-methylbenzoate boils at ~226°C.[1]
-
Mechanistic Insight: The addition of a second fluorine atom (C3-F) increases the molecular weight by 18 Da compared to the monofluoro analog. While fluorine has low polarizability (weakening London dispersion forces), the increase in molecular mass and the resultant dipole moment generally drives the boiling point higher.
-
Vacuum Distillation (Process Recommendation): Due to the high atmospheric boiling point, purification should occur under reduced pressure to prevent thermal decomposition.
-
Target: 105°C – 115°C at 10–15 mmHg.
-
Density Profile
Predicted Value: 1.22 ± 0.03 g/cm³ (at 20°C) Experimental Analog Anchor: Ethyl 2-fluorobenzoate (~1.126 g/cm³).
-
Causality: Fluorine is significantly denser than the hydrogen it replaces. The introduction of two fluorine atoms dramatically increases density. However, the 2-methyl group provides a counter-effect by increasing molar volume (steric bulk), slightly mitigating the density increase compared to a hypothetical 3,4-difluorobenzoate lacking the methyl group.[1]
-
Phase Separation Utility: With a density > 1.20, this compound will form the bottom layer during aqueous extractions with water (d=1.0), but may float in halogenated solvents like DCM (d=1.[1]33) or chloroform (d=1.49), necessitating careful layer identification during workup.[1]
Data Summary Table
| Property | Value / Range | Confidence Level | Method / Basis |
| Boiling Point (760 mmHg) | 235°C – 245°C | High (Predicted) | ACD/Labs Algorithm & Homolog Extrapolation |
| Boiling Point (15 mmHg) | 110°C – 120°C | High (Calculated) | Nomograph Pressure-Temperature Correction |
| Density (20°C) | 1.22 g/cm³ | Medium (Estimated) | Group Contribution Method (F-substitution) |
| Refractive Index ( | 1.485 – 1.495 | Medium (Predicted) | Lorentz-Lorenz Equation |
| Flash Point | > 95°C | High (Safety) | Closed Cup Estimation |
Synthesis & Purification Protocols
The synthesis of Ethyl 3,4-difluoro-2-methylbenzoate typically follows a Fischer Esterification pathway, driven by the acid precursor.[1]
Experimental Workflow (Graphviz)
Figure 1: Standard synthetic workflow for the conversion of the benzoic acid precursor to the ethyl ester, highlighting the critical vacuum distillation step.[1]
Detailed Protocol
-
Charge: To a round-bottom flask, add 3,4-difluoro-2-methylbenzoic acid (1.0 eq) and anhydrous Ethanol (10-15 volumes).
-
Catalyst: Slowly add concentrated Sulfuric Acid (0.1 eq) or p-Toluenesulfonic acid (0.05 eq).
-
Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC or HPLC for disappearance of the acid.
-
Workup:
-
Purification: Perform fractional distillation under vacuum (see Section 3.1). Collect the fraction boiling at steady temperature/pressure.
Structure-Property Logic (Mechanism)[1]
Understanding why the boiling point and density behave as they do allows for better process control.
Figure 2: Causal relationship between the fluorinated structural motifs and the resulting physicochemical constants.[1]
Safety & Handling (SDS Highlights)
-
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). As a fluorinated ester, it should be treated as potentially harmful if swallowed (H302).[1]
-
Flammability: Combustible liquid.[1] Flash point estimated >95°C.[4][5]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis back to the acid.
References
-
ChemScene. (2025). Ethyl 3,4-difluoro-2-methylbenzoate Product Data (CAS 1352208-34-4).[1][2][6][7] Retrieved from [1]
-
PubChem. (2025). Compound Summary: Ethyl 4-fluoro-2-methylbenzoate (Isomer Analog).[1] National Library of Medicine. Retrieved from [1]
-
BenchChem. (2025). Synthesis and Properties of Fluorinated Benzoates. Retrieved from [1]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 4-fluoro-2-methylbenzoate.[1] Retrieved from [1]
Sources
- 1. 2-((2R,4aR,8aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)acrylaldehyde [webbook.nist.gov]
- 2. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]
- 3. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 97711-50-7|Methyl 3-fluoro-2-formylbenzoate|BLD Pharm [bldpharm.com]
- 7. 15989-99-8|2,3,4,5,6-Pentafluorobenzoic anhydride|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Synthesis and Optimization of Ethyl 3,4-difluoro-2-methylbenzoate
Executive Summary & Structural Rationale
Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4) is a highly specialized fluorinated building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of cap-dependent endonuclease inhibitors, such as Baloxavir Marboxil analogs, which are potent influenza virus replication inhibitors[1].
The structural design of this molecule is highly intentional. The vicinal 3,4-difluoro substitution pattern acts as a powerful bioisostere, modulating the molecule's electronic profile and influencing its conformational geometry via the fluorine gauche effect[2]. Furthermore, the strong electron-withdrawing inductive effect of the two highly electronegative fluorine atoms significantly impacts the reactivity of the aromatic ring and the adjacent carboxylate group[2].
Mechanistic Causality: Overcoming the Ortho-Effect
The conversion of 3,4-difluoro-2-methylbenzoic acid to its corresponding ethyl ester presents a unique mechanistic challenge dictated by steric and electronic factors. Understanding these forces is critical for selecting the appropriate synthetic route.
-
The Ortho-Effect in Fischer Esterification: Traditional Fischer-Speier esterification relies on the acid-catalyzed nucleophilic attack of ethanol on the protonated carbonyl carbon[2]. This pathway mandates the formation of a bulky tetrahedral intermediate. However, the presence of the 2-methyl group creates severe steric hindrance (the ortho-effect) directly adjacent to the reaction center. This steric clash increases the activation energy required to form the tetrahedral intermediate, often resulting in sluggish reaction kinetics that require harsh, prolonged reflux conditions.
-
The SN2 Alkylation Advantage: To bypass this steric penalty, a base-promoted alkylation is heavily favored for laboratory and pilot-scale synthesis[1]. The electron-withdrawing nature of the 3,4-difluoro motif increases the acidity of the benzoic acid proton. A mild base like Potassium Carbonate (K₂CO₃) easily deprotonates the acid to form a carboxylate anion. Instead of forming a crowded tetrahedral intermediate, the carboxylate oxygen acts as a nucleophile, directly attacking the unhindered primary carbon of iodoethane (ethyl iodide) via an Sₙ2 mechanism. This causality explains why the base-promoted route proceeds efficiently at room temperature.
Fig 2. Mechanistic divergence comparing SN2 alkylation versus Fischer esterification.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity execution.
Route A: Base-Promoted SN2 Alkylation (Recommended for High Yield)
This methodology is adapted from optimized pharmaceutical workflows for synthesizing influenza virus replication inhibitors[1].
Reagents:
-
3,4-Difluoro-2-methylbenzoic acid: 6.80 g (39.5 mmol)
-
N,N-Dimethylformamide (DMF): 80 mL
-
Potassium carbonate (K₂CO₃): 16.50 g (119 mmol, ~3.0 equiv)
-
Iodoethane (Ethyl iodide): 4.80 mL (60 mmol, ~1.5 equiv)
Step-by-Step Workflow:
-
Initiation: Dissolve 6.80 g of 3,4-difluoro-2-methylbenzoic acid in 80 mL of anhydrous DMF in a 250 mL round-bottom flask.
-
Deprotonation: Add 16.50 g of K₂CO₃. Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the carboxylate anion unsolvated and highly nucleophilic.
-
Alkylation: Add 4.80 mL of iodoethane dropwise. Stir the suspension at room temperature (20–25 °C) overnight under a nitrogen atmosphere.
-
In-Process Control (IPC): Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). Validation: The starting acid will remain near the baseline due to its polarity, while the product ester will elute cleanly with an R_f of ~0.6.
-
Quenching: Pour the reaction mixture into 200 mL of distilled water. Validation: The aqueous quench dissolves all inorganic salts (K₂CO₃, KI) and forces the hydrophobic ester product to crash out of the DMF phase.
-
Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic phases with saturated brine (200 mL) to strip away any residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target ester.
Route B: Acid-Catalyzed Fischer Esterification (Industrial Scale Alternative)
Step-by-Step Workflow:
-
Activation: Dissolve 10.0 g of the starting acid in 100 mL of absolute ethanol. Add 2.0 mL of concentrated H₂SO₄ dropwise. Causality: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon sufficiently electrophilic to react with the weak ethanol nucleophile[2].
-
Reflux: Heat the mixture to reflux (78 °C) for 16–24 hours. Causality: Extended heat is required to overcome the ortho-methyl steric barrier.
-
Neutralization & Workup: Cool to room temperature and concentrate in vacuo to remove excess ethanol. Dilute the residue with EtOAc and carefully wash with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~8). Validation: Ensuring a basic pH guarantees that any unreacted starting acid is partitioned into the aqueous layer as a water-soluble sodium salt, leaving only the pure ester in the organic layer.
Fig 1. Decision matrix and workflow for synthesizing Ethyl 3,4-difluoro-2-methylbenzoate.
Quantitative Data & Route Comparison
The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to choose the optimal route based on their specific scale and resource constraints.
| Parameter | Route A: Base-Promoted Alkylation | Route B: Fischer Esterification |
| Primary Mechanism | Sₙ2 Nucleophilic Substitution | Addition-Elimination (Tetrahedral) |
| Reaction Temperature | 20–25 °C (Room Temperature) | 78 °C (Reflux) |
| Reaction Time | 12–16 hours (Overnight) | 16–24 hours |
| Steric Sensitivity | Low (Attacks unhindered EtI) | High (Ortho-effect hinders intermediate) |
| Typical Yield | > 90% (Quantitative) | 70–80% (Equilibrium limited) |
| Primary Byproducts | KI, KHCO₃ (Water soluble) | H₂O (Requires removal to drive reaction) |
| Best Use Case | Milligram to Gram-scale drug discovery | Kilogram-scale industrial manufacturing |
References
- Benchchem. "Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem". Benchchem.
- Google Patents. "WO2019052565A1 - Influenza virus replication inhibitor and use thereof".
Sources
Reagents for esterification of 3,4-difluoro-2-methylbenzoic acid
Technical Guide: Esterification Strategies for Sterically Hindered 3,4-Difluoro-2-methylbenzoic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: The Steric-Electronic Conflict Synthesizing esters of 3,4-difluoro-2-methylbenzoic acid presents a classic "push-pull" challenge in organic synthesis.[1]
-
Steric Blockade (The "Ortho Effect"): The methyl group at the C2 position creates significant steric bulk immediately adjacent to the carbonyl center.[1] This inhibits the formation of the tetrahedral intermediate required in standard Fischer esterification, drastically reducing reaction rates and equilibrium conversion.[1]
-
Electronic Activation: Conversely, the fluorine atoms at C3 and C4 are electron-withdrawing.[1] This increases the acidity of the carboxylic proton (
< 4.[1]2) relative to benzoic acid, making the carboxylate anion a superior nucleophile for alkylation reactions.
Strategic Recommendation
-
For Methyl/Ethyl Esters (Scale-Up): Use the Acid Chloride Method (Protocol A).[1] The high energy of the acyl chloride intermediate overcomes the steric barrier of the C2-methyl group.[1]
-
For Lab-Scale/High-Throughput: Use Base-Promoted Alkylation (Protocol B).[1] This exploits the enhanced acidity of the fluorinated core and avoids corrosive thionyl chloride.[1]
-
For Complex/Fragile Alcohols: Use Steglich Coupling (Protocol C).
Part 2: Decision Matrix & Workflow
The following decision tree outlines the optimal synthetic route based on scale and alcohol type.
Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate complexity and reaction scale.
Part 3: Detailed Experimental Protocols
Protocol A: Acid Chloride Mediated Methanolysis (The Gold Standard)
Best for: Multi-gram synthesis of methyl or ethyl esters.[1]
Mechanism: Thionyl chloride converts the acid to the highly electrophilic acid chloride.[1] The subsequent attack by methanol is irreversible, driving the reaction to completion despite the steric hindrance.[1]
Reagents:
-
3,4-Difluoro-2-methylbenzoic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (1.5 – 2.0 equiv)[1] -
Methanol (anhydrous) (Solvent + Reagent, ~10-20 volumes)[1]
-
Catalytic DMF (1-2 drops)[1]
Step-by-Step Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or
inlet. -
Dissolution: Dissolve 3,4-difluoro-2-methylbenzoic acid in anhydrous methanol (e.g., 5.0 g acid in 50 mL MeOH).
-
Note: Unlike standard acid chloride synthesis (which uses DCM/Toluene), we can generate the species in situ or add
directly to the alcohol solution for simple esters.
-
-
Addition: Cool the solution to 0°C (ice bath). Add
dropwise over 20 minutes.-
Caution: Exothermic reaction with vigorous gas evolution (HCl/SO2).
-
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The acid spot (
) should disappear, replaced by the ester ( ).[1]
-
-
Workup:
-
Purification: The crude product is typically >95% pure. If necessary, purify via short-path distillation or silica plug filtration.[1]
Key Insight: The 2-methyl group slows the initial attack, but the high temperature and excess methanol ensure conversion.[1] The electron-withdrawing fluorines actually accelerate the initial formation of the acid chloride.[1]
Protocol B: Base-Promoted Alkylation ( )
Best for: Small scale (<1g), parallel synthesis, or generating esters from expensive alkyl halides.
Mechanism: This method bypasses the carbonyl carbon entirely.[1] Base deprotonates the acid to form a carboxylate anion, which then acts as a nucleophile attacking the alkyl halide (Methyl Iodide).[1]
Reagents:
-
3,4-Difluoro-2-methylbenzoic acid (1.0 equiv)[1]
-
Methyl Iodide (
) (1.2 – 1.5 equiv)[1] -
Potassium Carbonate (
) (2.0 equiv, anhydrous/granular) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Procedure:
-
Dissolution: In a vial or flask, dissolve the acid in DMF (5 mL per gram of acid).
-
Deprotonation: Add
. Stir at room temperature for 15 minutes. The mixture will become a suspension.[1] -
Alkylation: Add Methyl Iodide dropwise.
-
Safety: MeI is a suspected carcinogen and volatile. Use in a fume hood.
-
-
Reaction: Stir at 40°C for 4–6 hours.
-
Why 40°C? The 2-methyl group provides some steric shielding to the carboxylate oxygens, slightly reducing nucleophilicity.[1] Mild heating overcomes this without causing decomposition.
-
-
Workup:
Comparative Data Table:
| Feature | Protocol A (Acid Chloride) | Protocol B (Alkylation) |
| Primary Driver | Electrophilicity of Carbonyl | Nucleophilicity of Oxygen |
| Steric Sensitivity | Moderate (Requires Heat) | Low (Attack is distal to sterics) |
| Byproducts | HCl, | KI, |
| Scalability | Excellent (kg scale) | Poor (DMF waste, MeI cost) |
| Yield | 92 - 96% | 88 - 94% |
Part 4: Quality Control & Troubleshooting
1. The "Ortho Effect" Trap (Incomplete Reaction): If using Protocol A, you may observe incomplete conversion if the reflux time is too short.[1]
-
Diagnosis:
NMR shows a persistent broad singlet at ~11-13 ppm (COOH) and split peaks for the aromatic protons.[1] -
Fix: Do not add more acid. Add 0.5 equiv of fresh
and reflux for an additional 2 hours.
2. Fluorine NMR (
-
Starting Material: Distinct chemical shifts for F3 and F4.
-
Product: The esterification causes a slight upfield shift (shielding) of the fluorine signals due to the loss of the H-bond donor (COOH) and the change in electron density of the aromatic ring.[1] Use this for rapid "Go/No-Go" analysis without full workup.
3. Hydrolysis Risk: The 2-methyl group actually protects the formed ester from hydrolysis (steric shielding).[1] However, the electron-poor ring makes the ester susceptible to nucleophilic attack if stored in basic media.[1] Store the pure ester under neutral conditions.
References
-
Fischer, E., & Speier, A. (1895). "Darstellung der Ester."[2][4][5][6][7] Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Foundational chemistry for acid-catalyzed esterification).
-
Ishihara, K., et al. (2005).[6] "Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts." Journal of the American Chemical Society, 127(12), 4168-4169.[1] Link (Discusses overcoming steric hindrance in benzoate esterification).
- Goossen, L. J., & Döhring, A. (2003). "Lewis Acid-Catalyzed Synthesis of Aryl Carboxylates." Advanced Synthesis & Catalysis, 345(8), 943-947.
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 110877-64-0, 3,4-Difluoro-2-methylbenzoic acid." Link (Physical property verification).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on the "Ortho Effect" and steric inhibition of resonance).
Sources
Application Notes & Protocols: The Strategic Utility of Ethyl 3,4-difluoro-2-methylbenzoate in Modern Medicinal Chemistry
Introduction: Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4) has emerged as a pivotal structural motif and key building block in the landscape of contemporary drug discovery.[1][2] As a strategically fluorinated aromatic compound, it offers medicinal chemists a unique combination of physicochemical properties that are instrumental in designing next-generation therapeutics. The vicinal difluoro substitution pattern is not a trivial feature; it is a deliberate design element used to modulate electronic properties, enhance metabolic stability, and improve pharmacokinetic profiles of drug candidates.[1]
The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing inductive effect, influencing the acidity of adjacent functional groups and impacting molecular interactions critical for a drug's binding affinity.[1] This guide provides an in-depth exploration of Ethyl 3,4-difluoro-2-methylbenzoate, detailing its synthesis from its precursor, 3,4-difluoro-2-methylbenzoic acid, and its critical application in the synthesis of high-value therapeutic agents, particularly Bruton's tyrosine kinase (BTK) inhibitors. The protocols herein are designed to be robust and self-validating, offering researchers a reliable framework for their synthetic endeavors.
Physicochemical Characteristics and Structural Rationale
The utility of Ethyl 3,4-difluoro-2-methylbenzoate stems from its unique substitution pattern. The methyl group at the C2 position and the difluoro arrangement at C3 and C4 create a specific electronic and steric environment.
| Property | Value |
| CAS Number | 1352208-34-4[2] |
| Molecular Formula | C₁₀H₁₀F₂O₂[2] |
| Molecular Weight | 200.18 g/mol [2] |
| Appearance | Liquid or Solid (depending on purity/temp.) |
| Purity (Typical) | ≥98%[2] |
| Synonym | Benzoic acid, 3,4-difluoro-2-methyl-, ethyl ester[2] |
The Rationale for Fluorination:
-
Metabolic Stability: Fluorine substitution at metabolically liable positions can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug molecule.[1]
-
Binding Affinity: The strong C-F bond can participate in favorable electrostatic and orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.
-
Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach its intracellular target.[1]
-
pKa Modulation: The electron-withdrawing nature of fluorine atoms lowers the pKa of nearby acidic or basic centers, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.
Caption: Structure of Ethyl 3,4-difluoro-2-methylbenzoate.
Synthesis Protocols
The primary route to Ethyl 3,4-difluoro-2-methylbenzoate involves the esterification of its carboxylic acid precursor, 3,4-difluoro-2-methylbenzoic acid. The synthesis of this precursor is a critical first stage.
Caption: Overall workflow for the synthesis of Ethyl 3,4-difluoro-2-methylbenzoate.
Protocol 1: Synthesis of 3,4-Difluoro-2-methylbenzoic Acid (Precursor)
This protocol outlines a common method starting from m-fluorotoluene, which involves a Friedel-Crafts acylation followed by hydrolysis.[1][3]
Materials:
-
m-Fluorotoluene
-
Trihaloacetyl chloride (e.g., trichloroacetyl chloride)
-
Anhydrous Aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 30%)
-
Concentrated Hydrochloric acid (HCl)
-
Toluene for recrystallization
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Friedel-Crafts Acylation: Add m-fluorotoluene (1.0 eq) to the cooled suspension. Slowly add trihaloacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Causality Note: Anhydrous aluminum trichloride acts as a Lewis acid catalyst, activating the acyl chloride for electrophilic aromatic substitution on the electron-rich m-fluorotoluene ring.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slowly pouring it over crushed ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude acylated isomers.
-
Hydrolysis: To the crude product, add a 30% aqueous solution of NaOH.[3] Stir vigorously at reflux for 2-3 hours. This step hydrolyzes the trihalomethyl ketone to the corresponding carboxylate salt.
-
Acidification & Isolation: Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.[3] The benzoic acid isomers will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Separate the desired 4-fluoro-2-methylbenzoic acid isomer from other isomers via recrystallization from a suitable solvent like toluene.[3] The desired isomer is often less soluble and will crystallize out upon cooling.
Quality Control:
-
Yield: Variable, typically 40-60% after recrystallization.
-
Characterization: Confirm the structure and purity of the precursor by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Fischer-Speier Esterification to Ethyl 3,4-difluoro-2-methylbenzoate
This classic method efficiently converts the synthesized carboxylic acid into its ethyl ester.[1][4][5]
Materials:
-
3,4-Difluoro-2-methylbenzoic acid (1.0 eq)
-
Absolute Ethanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-Difluoro-2-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated H₂SO₄ (approx. 2-3% of the acid's molar quantity) to the solution.
-
Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours. The reaction is an equilibrium; using excess ethanol helps drive it towards the product side.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate or diethyl ether. Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the H₂SO₄ catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Trustworthiness Note: The NaHCO₃ wash is a critical self-validating step. Effervescence (CO₂ release) indicates the successful neutralization of acid. Wash until no more gas evolves.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 3,4-difluoro-2-methylbenzoate.
-
Purification: The product is often of sufficient purity for subsequent steps. If required, purify further by vacuum distillation or silica gel column chromatography.
Quality Control:
-
Appearance: Colorless to pale yellow liquid/solid.
-
Yield: Typically >85-95%.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹⁹F NMR, and GC-MS. Analytical data can be compared with reference standards.[6]
Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
Ethyl 3,4-difluoro-2-methylbenzoate is a cornerstone intermediate for BTK inhibitors, a class of drugs vital for treating B-cell malignancies and autoimmune diseases.[7][8][9] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition disrupts B-cell proliferation and survival.[10][11]
Caption: Synthetic pathway from the title compound to a core BTK inhibitor structure.
Protocol 3: Amide Bond Formation for a BTK Inhibitor Core
This protocol describes the coupling of the benzoic acid moiety (obtained by hydrolyzing the title ester) with a representative amine partner, a common step in constructing many kinase inhibitors.
Step A: Saponification (Hydrolysis) of the Ester
-
Procedure: Dissolve Ethyl 3,4-difluoro-2-methylbenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add Lithium Hydroxide (LiOH) or NaOH (1.5-2.0 eq) and stir at room temperature for 2-4 hours until TLC confirms the complete consumption of the ester.
-
Workup: Acidify the mixture with 1N HCl to pH ~2, then extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3,4-difluoro-2-methylbenzoic acid.
Step B: EDCI/DMAP-Mediated Amide Coupling Materials:
-
3,4-Difluoro-2-methylbenzoic acid (1.0 eq)
-
Target Amine (e.g., a substituted aminopyrimidine, 1.0 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
DMAP (4-Dimethylaminopyridine, 0.1 eq, catalyst) or HOBt (1.1 eq)
-
A non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 3,4-difluoro-2-methylbenzoic acid (1.0 eq), the target amine (1.0 eq), and DMAP (0.1 eq) in anhydrous DMF.
-
Activation: Add EDCI (1.2 eq) to the mixture in one portion.
-
Causality Note: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. DMAP or HOBt acts as a catalyst to facilitate this process and suppress side reactions.
-
-
Coupling: Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Track the formation of the amide product by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract several times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with a mild acid (e.g., 5% citric acid solution) to remove excess base, followed by saturated NaHCO₃ to remove any remaining acid/HOBt, and finally with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography to obtain the pure amide.
Quality Control:
-
Yield: Highly variable (50-90%) depending on the amine substrate.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.
References
-
Frontiers in Chemistry. (2023, March 7). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). CN105884747A - Preparation method for preparing Bruton's tyrosine kinase (BTK) inhibitor.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Driving Innovation: The Role of 3,4-Difluoro-2-methylbenzoic Acid in R&D. Retrieved from [Link]
-
MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]
-
PubMed. (2025, May 15). Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2022, April 6). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 114312-57-1 | Ethyl 3-fluoro-2-methylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Dovepress. (2025, February 27). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Retrieved from [Link]
-
REPORT Lab work: ETHYL BENZOATE. (n.d.). Student: Dike Moses Ekene. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Sources
- 1. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 1352208-34-4|Ethyl 3,4-difluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 7. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 8. CN105884747A - Preparation method for preparing Bruton's tyrosine kinase (BTK) inhibitor - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Fluorinated Ethyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Aromatic Systems
Organofluorine compounds have become indispensable in modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into aromatic rings, such as in ethyl benzoate derivatives, profoundly alters the molecule's electronic properties, making it a powerful tool for synthetic chemists. Specifically, the high electronegativity of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of complex molecules and pharmaceutical agents.[1][2]
This guide provides an in-depth exploration of the SNAr reactions of fluorinated ethyl benzoates. It delves into the mechanistic underpinnings, offers detailed experimental protocols, and presents quantitative data to empower researchers in leveraging this versatile reaction for their synthetic endeavors.
Mechanistic Insights: Why Fluorine Excels as a Leaving Group in SNAr
Contrary to its reputation as a poor leaving group in aliphatic substitution reactions (SN1 and SN2), fluorine is an excellent leaving group in the context of nucleophilic aromatic substitution.[3][4] This apparent paradox is resolved by understanding the two-step addition-elimination mechanism of SNAr.[4][5]
The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the electron-deficient aromatic ring, which temporarily disrupts aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] The highly electronegative fluorine atom plays a crucial role in this step. Through its strong inductive effect, it withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[3][6] This stabilization of the negatively charged Meisenheimer complex lowers the activation energy of the rate-determining step.[6]
The second step, the elimination of the leaving group to restore aromaticity, is fast and does not influence the overall reaction rate.[6][7] Therefore, the reactivity order of halogens in SNAr is F > Cl > Br > I, which is the reverse of that observed in SN1 and SN2 reactions.[4][7]
The presence of other electron-withdrawing groups (EWGs), such as a nitro group or the ethyl ester group in our case, further enhances the reactivity of the fluorinated aromatic ring. For the reaction to proceed efficiently, these EWGs must be positioned ortho or para to the fluorine atom.[4][8] This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.[4] If the EWG is in the meta position, it cannot participate in resonance stabilization, and the reaction rate is significantly slower.[4][8]
While the two-step mechanism has been the classical explanation, recent computational and experimental evidence suggests that many SNAr reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state.[9][10][11] This is particularly prevalent for less-activated or electron-rich fluoroarenes.[9][12]
Visualizing the SNAr Mechanism
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Lithium hydroxide hydrolysis conditions for fluorinated esters
Application Notes & Protocols
Topic: Lithium Hydroxide Mediated Hydrolysis of Fluorinated Esters: Conditions and Mechanisms
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of fluorinated esters using lithium hydroxide (LiOH). It elucidates the underlying chemical principles, details optimized reaction protocols, and offers practical troubleshooting advice. The superior efficacy of lithium hydroxide in these transformations is discussed, with a focus on the mechanistic role of the lithium cation and the influence of fluorine substitution on ester reactivity.
Theoretical Background & Mechanistic Insights
The hydrolysis of esters to their corresponding carboxylic acids and alcohols, a reaction classically known as saponification, is a fundamental transformation in organic synthesis.[1] While various bases can effect this change, lithium hydroxide has emerged as a particularly effective reagent, especially for challenging substrates like sterically hindered or electron-deficient esters.[2]
The Role of the Lithium Cation
The enhanced reactivity observed with LiOH compared to other alkali metal hydroxides like NaOH or KOH can be attributed to the unique properties of the lithium cation (Li⁺). According to Hard and Soft Acids and Bases (HSAB) theory, the small, highly charge-dense Li⁺ ion is a "hard" Lewis acid.[2] This allows it to coordinate strongly with the "hard" carbonyl oxygen of the ester. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the hydroxide ion.[2][3] This interaction also serves to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy of the reaction and accelerating the rate of hydrolysis.[2][4]
Influence of Fluorine Substitution
Fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect (-I effect). When present on the alkyl or acyl portion of an ester, particularly at the α- or β-position, this effect significantly depletes electron density from the carbonyl carbon. This inherent electronic deficiency further enhances the carbonyl group's susceptibility to nucleophilic attack, meaning fluorinated esters are generally more reactive towards hydrolysis than their non-fluorinated analogs.
The Hydrolysis Mechanism
The saponification of a fluorinated ester with lithium hydroxide proceeds via a nucleophilic acyl substitution pathway. The process is effectively irreversible, driven by the final deprotonation step.[1]
-
Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of the fluorinated ester.
-
Formation of a Tetrahedral Intermediate: This results in the formation of a transient, unstable tetrahedral intermediate, which is stabilized by the coordinating Li⁺ cation.[2]
-
Collapse of the Intermediate: The intermediate collapses, expelling the alkoxide (R'O⁻) as the leaving group.
-
Acid-Base Reaction: In the final and irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a stable lithium carboxylate salt and the corresponding alcohol.[1]
-
Protonation: An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product.[5]
Caption: LiOH-mediated hydrolysis of a fluorinated ester.
Optimization of Reaction Conditions
The successful hydrolysis of fluorinated esters is contingent upon the careful selection of several key parameters.
| Parameter | Recommendation | Rationale & Commentary |
| Base | Lithium Hydroxide (LiOH) | Preferred for its ability to activate the ester carbonyl via the hard Li⁺ cation, often providing higher yields and faster reaction times, especially for hindered substrates.[2][3] |
| Solvent | THF/Water Mixtures (e.g., 3:1, 2:1, 1:1 v/v) | The organic cosolvent (THF, Dioxane, Acetone) is essential for solubilizing the typically hydrophobic fluorinated ester substrate, ensuring it can interact with the aqueous base.[2][6] Avoid alcoholic solvents (MeOH, EtOH) to prevent competitive transesterification.[2] |
| Stoichiometry | 2-10 equivalents of LiOH | An excess of hydroxide is necessary to drive the reaction to completion. While 2-4 equivalents are often sufficient[2], sterically hindered or particularly unreactive esters may require up to 10 equivalents.[5][7] |
| Temperature | Room Temperature (20-25°C) to Reflux | Many fluorinated esters are sufficiently reactive to be hydrolyzed at room temperature. For more challenging substrates, heating under reflux can significantly accelerate the reaction rate.[5] Start at room temperature and apply heat only if necessary. |
| Concentration | 0.1 M - 1.0 M (relative to ester) | The optimal concentration is a balance between reaction rate and solubility. Typical concentrations range from 0.1 M to 1.0 M. |
| Monitoring | TLC, LC-MS, HPLC | Reaction progress should be monitored to determine the point of completion and to avoid potential side reactions from prolonged exposure to basic conditions. |
General Experimental Protocols
The following protocols provide a robust starting point for the hydrolysis of a generic fluorinated ester. Adjustments to stoichiometry, temperature, and reaction time may be necessary based on the specific substrate.
Protocol for a Readily Hydrolyzed Fluorinated Ester
This protocol is suitable for simple, unhindered fluorinated esters (e.g., methyl trifluoroacetate, ethyl difluoroacetate).
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the fluorinated ester (1.0 eq).
-
Dissolution: Dissolve the ester in tetrahydrofuran (THF) (e.g., to achieve a 0.5 M solution).
-
Base Addition: In a separate vessel, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in deionized water. Add the aqueous LiOH solution to the stirring ester solution at room temperature. A common solvent ratio is 3:1 THF:water.[2]
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-8 hours).
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Extraction (1): Wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove the alcohol byproduct and any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice-water bath and carefully acidify to pH 1-2 by the dropwise addition of cold 1N or 2N HCl. The carboxylic acid product may precipitate as a solid or remain as an oil.
-
Extraction (2): Extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Protocol for a Hindered or Unreactive Fluorinated Ester
This protocol is adapted for more challenging substrates that resist hydrolysis under standard conditions.
-
Setup & Dissolution: Follow steps 1 and 2 from the protocol above, dissolving the hindered ester (1.0 eq) in THF.
-
Base Addition: Add a solution of LiOH·H₂O (5.0-10.0 eq) in water to the stirring solution.[7]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically ~66°C for THF). Stir vigorously and monitor the reaction progress periodically.
-
Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature and follow the work-up and isolation steps (5-9) as described in Protocol 3.1.
Troubleshooting and Key Considerations
Caption: Troubleshooting workflow for incomplete hydrolysis.
-
Epimerization Risk: For substrates with a chiral center alpha to the ester carbonyl, basic hydrolysis carries a risk of epimerization. To mitigate this, use the minimum necessary equivalents of LiOH, maintain the lowest possible reaction temperature (consider starting at 0°C), and monitor the reaction closely to avoid unnecessarily long exposure to the basic medium.
-
Chemoselectivity: LiOH can offer good chemoselectivity. For instance, it may be possible to hydrolyze an ester in the presence of a less reactive functional group like a carbamate.[6] However, substrates with other base-labile protecting groups (e.g., Fmoc) or functional groups require careful consideration and preliminary small-scale trials.
-
Work-up pH: Ensure the final pH after acidification is low enough (pH 1-2) to fully protonate the carboxylic acid. The pKa of many fluorinated carboxylic acids is significantly lower than their non-fluorinated counterparts, but complete protonation is essential for efficient extraction into the organic phase.
-
Safety: Concentrated basic solutions are corrosive. Acidification can be exothermic. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform the reaction in a well-ventilated fume hood.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Retrieved from [Link]
-
PubMed. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Request PDF. Retrieved from [Link]
-
Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 13 Saponification of Esters. Retrieved from [Link]
-
YouTube. (2022, March 11). Base hydrolysis of esters. Real Chemistry. Retrieved from [Link]
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Ethyl 3,4-difluoro-2-methylbenzoate Synthesis
Overview & Mechanistic Rationale
The synthesis of Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4)[1] is a critical transformation in pharmaceutical development. The vicinal 3,4-difluoro motif is a highly sought-after bioisostere in drug design, known for its strong electron-withdrawing inductive effects that modulate molecular conformation and biological target interactions[2].
The primary precursor for this synthesis is 3,4-difluoro-2-methylbenzoic acid [2]. Converting this acid to its ethyl ester typically proceeds via two main mechanistic pathways:
-
Direct Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction using ethanol and a strong acid (e.g., H₂SO₄)[2].
-
Acid Chloride Activation: A two-step process involving the conversion of the acid to a highly reactive benzoyl chloride intermediate (using SOCl₂ or oxalyl chloride), followed by nucleophilic acyl substitution with ethanol[2].
While seemingly straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, product volatility, and unintended hydrolysis[2]. This guide provides field-proven troubleshooting strategies to maximize synthetic yield.
Diagnostic Decision Tree
Diagnostic decision tree for troubleshooting low yields in Ethyl 3,4-difluoro-2-methylbenzoate synthesis.
Self-Validating Experimental Protocols
Protocol A: Acid Chloride Activation Method (Recommended for >90% Yield)
This method circumvents the equilibrium limitations of Fischer esterification by creating a highly electrophilic intermediate[2].
Step 1: Activation
-
Suspend 3,4-difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.
-
Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack complex, which acts as the active chlorinating agent, significantly accelerating the reaction kinetics.
-
Warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a suspension to a clear solution. The cessation of gas evolution (SO₂ and HCl) confirms complete conversion to the acid chloride.
-
Step 2: Esterification
-
Cool the mixture back to 0°C.
-
Add absolute ethanol (3.0 eq) and triethylamine (Et₃N, 2.0 eq) dropwise. Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack of ethanol, thereby preventing acidic side reactions.
-
Stir for 1 hour at room temperature.
Step 3: Workup
-
Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine.
-
Self-Validation Checkpoint: The absence of bubbling upon NaHCO₃ addition confirms that all residual acid has been neutralized.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30°C).
Protocol B: Optimized Fischer Esterification (Scale-Up Friendly)
Ideal for large-scale syntheses where hazardous reagents like SOCl₂ are undesirable.
Step 1: Reaction
-
Dissolve 3,4-difluoro-2-methylbenzoic acid in a large excess of absolute ethanol (acts as both reactant and solvent)[2].
-
Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).
-
Attach a Soxhlet extractor containing activated 3Å molecular sieves and reflux for 16 hours. Causality: 3Å sieves are critical; their pore size is large enough to trap the generated water (driving the equilibrium forward) but small enough to exclude ethanol molecules, which would otherwise get trapped in 4Å sieves.
Step 2: Monitoring & Workup
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The highly polar acid will streak near the baseline, while the less polar ethyl ester will migrate to Rf ~0.6. The reaction is complete when the baseline spot disappears.
-
Concentrate the mixture to 25% of its original volume. Dilute with ethyl acetate and wash carefully with cold saturated NaHCO₃ until the aqueous layer is pH 7-8.
Troubleshooting FAQs
Q: My Fischer esterification stalls at 60-70% conversion. How do I push it to completion? A: Fischer esterification is a reversible equilibrium process. The water generated during the reaction acts as a nucleophile, driving acid-catalyzed hydrolysis (the reverse reaction)[2]. To shift the equilibrium toward the product (Le Chatelier's Principle), you must actively remove water. Using absolute ethanol and incorporating a Soxhlet extractor with 3Å molecular sieves or a Dean-Stark trap will drive the conversion >95%.
Q: I am losing product during the aqueous workup. What is causing this? A: Ethyl 3,4-difluoro-2-methylbenzoate is susceptible to base-catalyzed ester hydrolysis if the aqueous workup is too alkaline[2]. Hydroxide ions readily attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to irreversibly yield the carboxylate salt[2]. When neutralizing the acid catalyst, avoid strong bases like NaOH. Use saturated NaHCO₃ and keep the biphasic mixture cold (<10°C) to kinetically suppress hydrolysis.
Q: The purity of my isolated ester is low, showing a significant starting material impurity by LC-MS after using the SOCl₂ method. A: This is a classic symptom of moisture contamination. The 3,4-difluoro-2-methylbenzoyl chloride intermediate is highly reactive. If ambient moisture is present, water outcompetes ethanol as a nucleophile, hydrolyzing the acid chloride back to the starting carboxylic acid[2]. Ensure strictly anhydrous conditions: use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Argon) until the ethanol quench is complete.
Q: My overall yield is low despite complete conversion observed on HPLC prior to workup. A: Ethyl 3,4-difluoro-2-methylbenzoate (Molecular Weight: 200.18 g/mol )[1] is a relatively small, non-polar molecule, making it volatile under high vacuum conditions. If you are using a rotary evaporator to remove solvents, ensure the water bath does not exceed 30°C and avoid leaving the isolated product on a high-vacuum manifold (<10 mbar) for extended periods.
Quantitative Data: Synthesis Method Comparison
The following table summarizes the performance metrics of different synthetic routes for Ethyl 3,4-difluoro-2-methylbenzoate, allowing researchers to select the optimal method based on their specific constraints.
| Synthetic Method | Key Reagents | Typical Yield | Reaction Time | Primary Advantage | Primary Disadvantage |
| Fischer Esterification | EtOH, H₂SO₄ (cat.), 3Å Sieves | 75 - 85% | 12 - 24 hours | Highly scalable, low reagent cost. | Equilibrium-limited; requires active water removal[2]. |
| Acid Chloride Activation | SOCl₂, DMF (cat.), EtOH, Et₃N | 90 - 98% | 3 - 5 hours | Fast kinetics, drives reaction to 100% completion[2]. | Requires strictly anhydrous conditions; generates corrosive gases. |
| Alkyl Halide Coupling | Ethyl Iodide, K₂CO₃, DMF | 80 - 90% | 8 - 12 hours | Mild conditions, avoids strong acids. | Ethyl iodide is highly alkylating/toxic; potential for side reactions. |
References
- Benchchem. "Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4". Benchchem.
- ChemScene. "1352208-34-4 | Ethyl 3,4-difluoro-2-methylbenzoate". ChemScene.
- Organic Process Research & Development. "Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor". bg.ac.rs.
Sources
Technical Support Center: Preventing Defluorination Side Reactions in Benzoate Esters
Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the prevention of unwanted defluorination side reactions in benzoate esters. Fluorinated aromatic compounds are indispensable in pharmaceuticals, agrochemicals, and material science. However, the very properties that make the carbon-fluorine bond unique also present challenges during chemical transformations. This guide provides in-depth, experience-driven advice to help you navigate these complexities, ensuring the integrity of your fluorinated molecules.
Frequently Asked Questions (FAQs)
1. What is defluorination and why is it a significant problem in reactions involving benzoate esters?
Defluorination is the cleavage of a carbon-fluorine (C-F) bond, leading to the substitution of a fluorine atom with another atom or functional group.[1] While sometimes a desired transformation, it is often an unintended side reaction that compromises the development of fluorine-containing molecules. The C-F bond is the strongest single bond to carbon, yet it can be susceptible to cleavage under certain reaction conditions.[1]
This side reaction is particularly problematic for several reasons:
-
Yield Reduction: The formation of defluorinated byproducts directly lowers the yield of the desired fluorinated product.
-
Purification Challenges: The structural similarity between the desired product and the defluorinated impurity can make separation difficult and costly.
-
Altered Biological Activity: In drug development, the presence of a fluorine atom is often crucial for a molecule's efficacy and metabolic stability. Its removal can drastically alter or eliminate the intended biological activity.
2. What are the common mechanisms driving the defluorination of benzoate esters?
The most prevalent mechanism for the defluorination of electron-deficient aryl fluorides, such as nitro- or cyano-substituted fluorobenzoates, is Nucleophilic Aromatic Substitution (SNAr) . The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex . Fluorine's high electronegativity makes the attached carbon electron-deficient and thus more susceptible to nucleophilic attack.[2]
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion. Although fluoride is a poor leaving group in many contexts, the formation of the stable aromatic ring is a strong thermodynamic driving force.[2]
Other mechanisms, such as reductive defluorination, can also occur, particularly under anaerobic conditions or in the presence of specific microbial enzymes or metal catalysts.[1][3][4]
3. Which experimental factors typically promote unwanted defluorination?
Several factors can influence the rate of defluorination. Understanding these is key to designing experiments that minimize this side reaction.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the nucleophilic attack and can significantly accelerate the rate of defluorination.[5]
-
Strong Nucleophiles/Bases: The presence of strong, unhindered nucleophiles or bases can directly lead to SNAr-type defluorination.
-
Solvent Choice: Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, thereby accelerating the SNAr reaction.[6]
-
Substrate Electronics: The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the fluorine atom makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.
Troubleshooting Guide
Q: I am observing significant defluorination during the saponification of my fluorinated benzoate ester. How can I minimize this?
A: Saponification, the hydrolysis of an ester using a base, is a classic example where defluorination can be a competing reaction.[7][8][9][10] The hydroxide ion is a potent nucleophile that can attack the aromatic ring in addition to the desired attack at the ester carbonyl.
Here are several strategies to mitigate this:
-
Lower the Reaction Temperature: This is often the most effective initial step.[5] Reducing the temperature can selectively slow down the higher activation energy defluorination pathway more than the desired saponification. Consider running the reaction at 0 °C or even lower (e.g., -20 °C) and allowing it to slowly warm.
-
Use a Weaker Base: If the ester is sufficiently reactive, a weaker base like sodium carbonate or potassium carbonate in an aqueous alcohol mixture may be sufficient for hydrolysis without promoting significant defluorination.
-
Controlled Addition of Base: Adding the base solution dropwise at a low temperature can help to keep the instantaneous concentration of the nucleophile low, disfavoring the bimolecular defluorination reaction.
-
Enzymatic Hydrolysis: In some cases, using a lipase enzyme can provide high selectivity for ester hydrolysis under mild pH and temperature conditions, completely avoiding defluorination.
Q: My reaction requires a strong, non-nucleophilic base, but I'm still seeing defluorination. What are my options?
A: This is a common challenge, especially in reactions like alkylations or condensations where a strong base is needed to deprotonate a carbon acid, but the base itself or its conjugate acid can act as a nucleophile.
-
Select a Sterically Hindered Base: The use of bulky, non-nucleophilic bases is a primary strategy.[11][12] These bases can effectively deprotonate your substrate while their steric bulk prevents them from attacking the electron-deficient aromatic ring.[11][12]
| Base | Class | Key Features |
| Lithium diisopropylamide (LDA) | Lithium Amide | Strong, sterically hindered, excellent for kinetic enolate formation.[13] |
| Lithium tetramethylpiperidide (LiTMP) | Lithium Amide | More sterically hindered and slightly more basic than LDA.[13] |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Silylamide | Strong, non-nucleophilic, and highly soluble in ethereal solvents. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | A strong, non-nucleophilic base often used for elimination reactions.[13] |
-
Optimize Reaction Conditions: Even with a hindered base, defluorination can occur if the conditions are not optimal.
-
Temperature Control: As with saponification, lower temperatures are generally better.[5]
-
Inverse Addition: Add your substrate to the base solution at a low temperature to ensure the base is not in excess at any point.
-
Q: How does solvent choice impact defluorination, and what should I be using?
A: The solvent plays a crucial role in the kinetics of SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are excellent at solvating cations but poorly solvate anions. This leaves the nucleophile "naked" and highly reactive. They also stabilize the charged Meisenheimer complex, accelerating the reaction. While often necessary for SNAr reactions, they can also promote unwanted defluorination.
-
Polar Protic Solvents (e.g., water, ethanol, isopropanol): These solvents can solvate both cations and anions. They can hydrogen-bond with the nucleophile, reducing its reactivity.[14] In some cases, switching to a protic solvent can slow down the defluorination reaction. However, this may also slow down the desired reaction.
-
Less Polar Solvents (e.g., THF, Dioxane, Toluene): These solvents are less effective at stabilizing the charged Meisenheimer intermediate, which can slow down the rate of defluorination.
Recommendation: If defluorination is a problem in a polar aprotic solvent, consider a less polar alternative like THF or dioxane. You may need to compensate for the potential decrease in reaction rate by increasing the reaction time.
Q: I've optimized my base, solvent, and temperature, but defluorination persists. What advanced strategies can I employ?
A: When standard optimizations are insufficient, more advanced approaches may be necessary.
-
Design of Experiments (DoE): A systematic approach like DoE can be highly effective in identifying optimal reaction conditions and understanding the interactions between different variables (e.g., temperature, concentration, base equivalents).[15][16][17][18] This is a powerful tool for complex optimization problems.[15][16]
-
Flow Chemistry: Continuous-flow microreactors offer superior control over reaction parameters like temperature and mixing.[5] This enhanced control can often minimize side reactions by maintaining a highly consistent reaction environment.[5]
Experimental Protocols
Protocol 1: Low-Temperature Saponification of a Fluorinated Benzoate Ester
This protocol is designed to minimize defluorination during the hydrolysis of an electron-deficient fluorobenzoate ester.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated benzoate ester (1.0 eq) in a suitable solvent (e.g., THF or methanol).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Base Addition: Prepare a 1 M aqueous solution of NaOH (1.1 eq). Add the NaOH solution dropwise to the stirred ester solution over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl at -10 °C until the pH is acidic.
-
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Protocol 2: Screening of Sterically Hindered Bases for a Deprotonation-Alkylation Sequence
This protocol provides a framework for screening different non-nucleophilic bases to identify the optimal conditions for an alkylation reaction while minimizing defluorination.
-
Setup: Prepare three separate flame-dried, round-bottom flasks under an inert atmosphere.
-
Base Addition:
-
To Flask A, add a solution of LDA (1.1 eq) in THF.
-
To Flask B, add a solution of KHMDS (1.1 eq) in THF.
-
To Flask C, add a solution of LiTMP (1.1 eq) in THF.
-
-
Cooling: Cool all three flasks to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: To each flask, add a solution of the fluorinated benzoate ester (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Alkylation: Add the alkylating agent (1.2 eq) to each flask and continue stirring at -78 °C.
-
Reaction and Monitoring: Allow the reactions to slowly warm to room temperature overnight. Monitor the progress and the ratio of desired product to defluorinated byproduct in each reaction by LC-MS or GC-MS.
-
Workup: Quench each reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and concentrate. Analyze the crude product ratios to determine the most effective base.
Visual Guides
Caption: General mechanism of SNAr-mediated defluorination.
Caption: Troubleshooting flowchart for defluorination side reactions.
References
- Benchchem. Technical Support Center: Overcoming Side Reactions in Fluorination.
- Tiedt, O., et al. Promiscuous Defluorinating Enoyl-CoA Hydratases/Hydrolases Allow for Complete Anaerobic Degradation of 2-Fluorobenzoate. PMC. 2017.
- Wikipedia. Non-nucleophilic base.
- Briggs, M. E., et al. A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
- Benchchem. A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis.
- Briggs, M. E., et al. A Brief Introduction to Chemical Reaction Optimization. PMC. 2021.
- Sigma-Aldrich. Traditional Strong and Hindered Bases.
- ResearchGate. Design of experiments (DoE) for the optimization of chemical reactions....
- MDPI. Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. 2024.
- YouTube. Optimizing Reaction Conditions Through Design of Experiments (DoE) (S11E11). 2025.
- Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. 2013.
- ResearchGate. Base‐promoted defluorosilylation of aryl fluorides. Reaction conditions.
- MDPI. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. 2025.
- ResearchGate. (PDF) Enzymatic defluorination of fluorinated compounds. 2019.
- Helmholtz-Centre for Environmental Research - UFZ. Publication Index.
- Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2). 2011.
- RSC Publishing. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- NSF PAR. Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. 2020.
- YouTube. Basicity vs Nucleophilicity - Steric Hindrance. 2016.
- RSC Publishing. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. 2021.
- Organic Chemistry Tutor. Saponification of Esters.
- OperaChem. Saponification-Typical procedures. 2024.
- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. 2022.
- Chemistry LibreTexts. Saponification. 2023.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal [mdpi.com]
- 18. youtube.com [youtube.com]
Purification of Ethyl 3,4-difluoro-2-methylbenzoate via column chromatography
Welcome to the Purification Support Center . I am Dr. Aris, your Senior Application Scientist.
You are working with Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4).[1][2] This is a specialized fluorinated intermediate, often used in the synthesis of kinase inhibitors or agrochemicals. While ethyl benzoates are generally stable, the specific substitution pattern (difluoro + ortho-methyl) introduces unique polarity and steric factors that dictate your purification strategy.
Below is your interactive troubleshooting guide.
Part 1: Pre-Purification Diagnostics (Triage)[2]
Before packing a column, we must validate the separation feasibility. The most common failure mode with this compound is co-elution with the starting acid or loss of product due to volatility .
Diagnostic Protocol: The 3-Point TLC Check
Objective: Determine if column chromatography is actually necessary or if an acid-base wash is sufficient.[2]
-
Plate Preparation: Use Silica Gel 60 F254 plates.
-
Spotting:
-
Eluent: 10% Ethyl Acetate in Hexanes.
Interpretation Guide:
| Observation | Diagnosis | Action Required |
| Product Rf ~0.5, Acid Rf < 0.1 (Streaking) | Ideal Separation. The acid is sticking to the baseline (silanols).[2] | Skip Column. Perform a basic wash (sat.[4] NaHCO₃) to remove the acid. Recrystallize or distill. |
| Product Rf ~0.5, Impurity Rf ~0.45 | Isomer/Byproduct Interference. Likely a regioisomer or decarboxylated byproduct. | Proceed to Column. You need high-resolution flash chromatography.[2] |
| Product Spot Fades/Disappears | Volatility Issue. The ethyl ester is subliming off the plate or decomposing. | Warning. Do not use high-vacuum for drying.[2] Use a rotovap at >20 mbar. |
Part 2: The Purification Workflow
If the diagnostic confirms that a column is necessary (e.g., to remove non-acidic impurities), follow this optimized protocol.
Step 1: The Stationary Phase
-
Material: Silica Gel 60 (40–63 µm).
-
Scale: Use a 30:1 silica-to-compound ratio by weight.[2] The ortho-methyl group adds bulk, but the fluorines reduce the "stickiness" of the ester, meaning it will move relatively fast. You need enough silica to retard the product slightly for resolution.
Step 2: Sample Loading (Critical)
-
Method: Dry Loading is recommended.
-
Why? Ethyl 3,4-difluoro-2-methylbenzoate has moderate solubility in hexanes.[2] Liquid loading with DCM or EtOAc often causes "band broadening" because the solvent is stronger than the initial mobile phase.
-
Protocol: Dissolve crude in minimum DCM, add silica (1:1 ratio to crude mass), and rotovap to a free-flowing powder.[2]
-
Step 3: The Gradient Logic
Do not run an isocratic column unless you have optimized it perfectly. Use this gradient to catch the "front-running" impurities.
| Time (CV*) | % B (EtOAc) | Purpose |
| 0–2 | 0% | Elute non-polar hydrocarbons (grease/toluene).[2] |
| 2–5 | 0% → 5% | Slowly mobilize the fluorinated ester. |
| 5–12 | 5% → 15% | Target Elution Window. Product usually elutes here. |
| 12–15 | 15% → 40% | Flush out any remaining polar impurities/acids. |
*CV = Column Volume[2]
Part 3: Visualization of Logic
The following diagram illustrates the decision-making process for purifying this specific fluorinated ester.
Caption: Decision matrix for selecting between extraction and chromatography based on impurity profile.
Part 4: Troubleshooting & FAQs
Here are the specific issues you may encounter with Ethyl 3,4-difluoro-2-methylbenzoate , addressed directly.
Q1: My product is streaking on the column, even though it's an ester. Why?
Diagnosis: This is likely due to hydrolysis or residual acidity on the silica.
-
The Science: Fluorinated benzoates are electron-poor. While the ortho-methyl provides steric protection, the ester can still be susceptible to acid-catalyzed hydrolysis by the acidic silanol groups on the silica gel, especially if the crude was not neutralized.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. This neutralizes the silica. Alternatively, ensure your crude is washed with NaHCO₃ and dried (MgSO₄) thoroughly before loading.
Q2: I see two spots very close together (Rf 0.45 and 0.50). What are they?
Diagnosis: Regioisomers.
-
The Science: If your starting material was made via Friedel-Crafts or halogenation, you might have the Ethyl 4,5-difluoro-2-methylbenzoate isomer.[2] The polarity difference is minimal because the dipole moments are similar.
-
The Fix:
-
Switch solvent systems. Try Toluene/Hexane (1:1) instead of EtOAc/Hexane. The pi-pi interactions between Toluene and the fluorinated ring often provide better selectivity for isomers than simple polarity-based separation.[2]
-
Increase the Column Length-to-Width ratio (use a taller, thinner column).[2]
-
Q3: My yield is lower than expected after the column. Where did it go?
Diagnosis: Volatility.
-
The Science: Ethyl esters of low molecular weight (MW ~200) are surprisingly volatile. If you used a high-vacuum pump (< 1 mbar) to dry the fractions, you likely pumped off your product.
-
The Fix:
-
Evaporate solvent at 40°C and >20 mbar .
-
Do not leave it on the high-vac line overnight.
-
Check the receiver flask of your rotovap; your product might be in the solvent trap.
-
Q4: Can I use UV detection?
Answer: Yes, absolutely.
-
The benzoate chromophore is strong. Monitor at 254 nm .
-
Note: The fluorines do not significantly quench the UV absorption of the benzene ring.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
BenchChem. (2025).[6] Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification.
-
Biotage. (n.d.). Successful Flash Chromatography: Solvent Selection and Optimization.
-
Royal Society of Chemistry. (2023).[7] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst.[2][7][8][9] RSC Advances.
Sources
- 1. chemscene.com [chemscene.com]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]
- 4. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
Technical Support Center: Stability & Handling of Ethyl 3,4-difluoro-2-methylbenzoate in Basic Conditions
Welcome to the Technical Support Center for Ethyl 3,4-difluoro-2-methylbenzoate . This guide is engineered for research scientists and drug development professionals who are utilizing this fluorinated building block in complex synthetic workflows.
Due to its unique substitution pattern—an electron-withdrawing ester, a sterically demanding ortho-methyl group, and two highly electronegative fluorine atoms—this molecule presents specific challenges under basic conditions[1]. This document provides causal explanations, troubleshooting matrices, and self-validating protocols to ensure chemoselective transformations.
Expert FAQ: Mechanistic Insights into Basic Degradation
Q: What are the primary degradation pathways of Ethyl 3,4-difluoro-2-methylbenzoate under basic conditions? A: When exposed to aqueous or alcoholic bases, the molecule is susceptible to two competing pathways: Saponification (Ester Hydrolysis) and Nucleophilic Aromatic Substitution (SNAr) . The ester carbonyl is highly electrophilic due to the inductive pull of the difluoro motif, making it prone to hydroxide attack[2]. However, the ester group also acts as a strong electron-withdrawing group (EWG) that activates the aromatic ring toward SNAr by hydroxide or alkoxide ions[3].
Q: Why does the C4-Fluoro undergo SNAr while the C3-Fluoro remains relatively stable? A: Regioselectivity is dictated by the electronic resonance effects of the ester group. The ester at C1 stabilizes the negative charge of the Meisenheimer intermediate when nucleophilic attack occurs at the ortho or para positions. Since C4 is para to the ester, the C4-F bond is highly activated. The C3-F is meta to the ester and lacks this resonance stabilization, making it kinetically stable against nucleophiles.
Q: Does the 2-methyl group protect the ester from hydrolysis? A: Yes, partially. The ortho-methyl group provides steric hindrance around the carbonyl carbon. This steric shielding increases the activation energy required for the formation of the tetrahedral intermediate during saponification, slowing down the hydrolysis rate compared to unhindered benzoates[4]. Caution: This steric slowing of the desired reaction can inadvertently make the competing SNAr pathway more competitive if you apply heat to force the hydrolysis.
Reaction Pathway Logic
The following diagram illustrates the kinetic competition between desired saponification and undesired SNAr when the molecule is subjected to basic conditions.
Figure 1: Competing reaction pathways of Ethyl 3,4-difluoro-2-methylbenzoate under basic conditions.
Quantitative Data: Reaction Condition Optimization
To maximize the yield of the carboxylic acid while suppressing SNAr, temperature and base selection are critical. The table below summarizes the quantitative impact of various basic conditions on product distribution.
| Base System (1.5 eq) | Solvent System | Temperature (°C) | Time (h) | Saponification Yield (%) | SNAr Byproduct (%) |
| NaOH (aq) | EtOH / H₂O | 80 (Reflux) | 2 | < 40% | > 50% (C4-OEt / C4-OH) |
| NaOH (aq) | THF / H₂O | 25 | 12 | 75% | 15% (C4-OH) |
| LiOH (aq) | THF / MeOH / H₂O | 0 to 15 | 6 | > 95% | < 1% |
Data Interpretation: High temperatures and strong counterions (Na⁺/K⁺) provide the activation energy required to break the strong C-F bond via the Meisenheimer complex. Lithium hydroxide (LiOH) at low temperatures is optimal because the Li⁺ cation strongly coordinates with the carbonyl oxygen, enhancing its electrophilicity and accelerating hydrolysis without providing enough thermal energy for SNAr[2].
Troubleshooting Matrix
| Clinical Observation (LC-MS / NMR) | Mechanistic Cause | Recommended Solution |
| Loss of starting material, but no carboxylic acid formed; new peak at M-28. | Transesterification: Using alkoxide bases (e.g., NaOMe in MeOH) converts the ethyl ester to a methyl ester rather than hydrolyzing it. | Use strictly aqueous base mixtures (THF/H₂O) or match the alkoxide to the ester (NaOEt/EtOH) if transesterification is not desired. |
| Product mass is M-19+17 (Hydroxyl substitution). | SNAr at the C4 position: Excessive thermal energy or overly harsh base (KOH/NaOH) has displaced the para-fluorine. | Lower reaction temperature to 0–15 °C. Switch to LiOH. Ensure dropwise addition of the base to prevent exothermic micro-environments. |
| Incomplete ester hydrolysis (Recovered SM). | Steric Hindrance: The 2-methyl group is physically blocking hydroxide attack on the carbonyl[4]. | Do not heat. Instead, increase reaction time (up to 24h) or add a phase-transfer catalyst to improve the effective concentration of hydroxide in the organic phase. |
Validated Experimental Protocol: Chemoselective Saponification
This self-validating protocol is designed to quantitatively hydrolyze the ethyl ester to 3,4-difluoro-2-methylbenzoic acid while preserving the delicate C-F bonds.
Objective: Chemoselective deprotection of the ethyl ester. Analytical Validation: Monitor via LC-MS. The desired product will show an [M-H]⁻ ion at m/z 171. The undesired SNAr byproduct will show an [M-H]⁻ ion at m/z 169.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of THF : MeOH : H₂O in a 3:1:1 volume ratio.
-
Causality: THF solubilizes the ester, water provides the hydroxide source, and MeOH acts as a phase homogenizer to prevent biphasic reaction stalling.
-
-
Reagent Mixing: Dissolve 1.0 equivalent of Ethyl 3,4-difluoro-2-methylbenzoate in the solvent mixture to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C in an ice-water bath.
-
Base Addition: Slowly add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) as a 1.0 M aqueous solution dropwise over 10–15 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy necessary for SNAr.
-
-
Reaction Phase: Stir the reaction at 0 °C to 15 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS.
-
Quenching & Workup: Once the starting material is consumed, evaporate the THF and MeOH under reduced pressure (rotary evaporator bath temp < 30 °C). Dilute the remaining aqueous residue with distilled water and wash with Ethyl Acetate (1x) to extract any unreacted starting material or non-polar impurities.
-
Acidification (Product Isolation): Cool the aqueous layer to 0 °C. Carefully acidify to pH 2 using 1.0 M HCl dropwise. The product, 3,4-difluoro-2-methylbenzoic acid, will precipitate as a white solid.
-
Filtration: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 10 mL) to remove residual lithium salts, and dry under high vacuum for 12 hours.
References
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ResearchGate. Available at: [Link]
-
Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Purity in Fluorinated Benzoate Intermediates
Welcome to the technical support center dedicated to addressing challenges in the synthesis and purification of fluorinated benzoate intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter purity issues during their experimental work. The following question-and-answer format provides in-depth, field-proven insights to help you diagnose and resolve common problems, ensuring the integrity and success of your synthetic projects.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is sluggish or incomplete, resulting in a mixture of starting material and the desired product. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent challenge in fluorination reactions, often stemming from several key factors related to reagents, reaction conditions, and the inherent reactivity of the substrate.
Causality and Troubleshooting:
-
Moisture Contamination: Many fluorinating agents are highly sensitive to moisture.[1] Trace amounts of water in the solvent or on the glassware can react with and deactivate the fluorinating agent, leading to reduced yields or complete reaction failure.[2]
-
Protocol: Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents or solvents from a recently opened bottle.[1] Consider using molecular sieves to further dry the solvent before use.
-
-
Reagent Integrity: The fluorinating agent itself may have degraded due to improper storage or prolonged exposure to the atmosphere.
-
Protocol: If possible, perform a control reaction with a new, unopened bottle of the fluorinating agent. Store all fluorinating agents under a dry, inert atmosphere and ensure containers are tightly sealed after each use.[1]
-
-
Insufficient Reagent Stoichiometry: Some substrates, particularly those that are sterically hindered or electronically deactivated, may require a larger excess of the fluorinating agent to drive the reaction to completion.[3]
-
Protocol: Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.5 to 2.0 or 2.5 equivalents) in small-scale test reactions to find the optimal stoichiometry.
-
-
Inadequate Reaction Temperature: Many fluorination reactions have a significant activation energy barrier and require heating to proceed at a practical rate.[3]
-
Protocol: Cautiously increase the reaction temperature in a stepwise manner. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to assess the impact of temperature on both the reaction rate and the formation of byproducts. For some substrates, microwave irradiation can significantly reduce reaction times and improve yields.[4]
-
-
Poor Leaving Group (for Nucleophilic Fluorination): In nucleophilic aromatic substitution (SNAr) reactions, the efficiency of the displacement is highly dependent on the nature of the leaving group.
-
Protocol: While fluorine itself can be a leaving group in some SNAr reactions, if you are starting with a different halide, ensure it is sufficiently activated by electron-withdrawing groups on the aromatic ring.[5] In some cases, converting a hydroxyl group to a better leaving group, like a sulfonate ester, prior to fluorination can be beneficial.[3]
-
Q2: I've successfully fluorinated my benzoate precursor, but the crude product is a dark, oily residue or discolored solid. What are these colored impurities, and how can I remove them?
A2: The formation of colored impurities is often indicative of side reactions, particularly in diazotization-based fluorination methods like the Balz-Schiemann reaction, or from oxidation processes.
Causality and Troubleshooting:
-
Azo Compound Formation: In the Balz-Schiemann reaction, diazonium salt intermediates can undergo side reactions to form colored azo-byproducts.[6]
-
Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of phenolic impurities, which can be easily oxidized to colored compounds.[6]
-
Protocol: Ensure anhydrous or near-anhydrous conditions during the decomposition of the diazonium tetrafluoroborate salt.
-
-
Tar-like Byproducts: Overheating during the reaction or workup can lead to the formation of polymeric, tar-like substances.[8][9]
-
Protocol: Avoid excessive heating and ensure controlled reaction conditions. If tars are present, initial purification may involve trituration with a non-polar solvent like hexane to precipitate the desired product while leaving the tars in solution.
-
Purification Strategy for Colored Impurities:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored organic impurities.[10]
-
Protocol: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight), and swirl or stir for a few minutes before performing a hot filtration to remove the charcoal.[11]
-
-
Recrystallization: This is a powerful technique for removing both colored and other impurities.[]
-
Protocol: Select a solvent or solvent system in which the fluorinated benzoate has high solubility at elevated temperatures and low solubility at room temperature or below.[10] Common choices include ethanol/water mixtures, toluene, or heptane.
-
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the target compound from more polar colored impurities.
Q3: My final product shows multiple spots on TLC and peaks in the GC-MS analysis that are close to my product. What are the likely isomeric or structurally similar impurities?
A3: The presence of isomeric and structurally similar impurities is a common challenge, often arising from the synthetic route employed.
Common Impurities and Their Origins:
| Impurity Type | Potential Source/Synthetic Route | Rationale | Troubleshooting Steps |
| Positional Isomers | Balz-Schiemann reaction; Electrophilic fluorination | Incomplete regioselectivity during the fluorination step.[10] | Optimize reaction conditions (temperature, solvent, fluorinating agent) to enhance regioselectivity.[9] Purification often requires careful chromatography or fractional crystallization. |
| Unreacted Starting Material | All routes | Incomplete reaction. | See Q1 for optimizing reaction conversion. |
| Partially Oxidized Intermediates | Oxidation of a methyl or benzyl group to a carboxylic acid | Incomplete oxidation can leave residual aldehyde or alcohol intermediates.[6] | Increase the amount of oxidizing agent or prolong the reaction time. |
| Hydrolyzed Ester | Workup or purification | If the intermediate is a benzoate ester, acidic or basic conditions during workup can cause hydrolysis to the corresponding benzoic acid. | Maintain a neutral pH during aqueous workup and extraction. |
| Biphenyl Byproducts | Grignard-based synthesis | Coupling of the Grignard reagent with unreacted aryl halide.[13] | Use slow, dropwise addition of the aryl halide to the magnesium turnings to minimize this side reaction.[13] |
Analytical and Purification Workflow:
A systematic approach is crucial for identifying and removing these challenging impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of 3,4-Difluoro Isomers
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in analytical and preparative chemistry: the chromatographic resolution of fluorinated positional isomers.
Due to the small van der Waals radius of fluorine (~1.47 Å) and its extreme electronegativity, positional isomers such as 3,4-difluorophenyl and 2,4-difluorophenyl derivatives exhibit nearly identical boiling points, lipophilicities, and molar volumes. Standard separation techniques often fail, requiring a deep mechanistic understanding of stationary phase chemistries to achieve baseline resolution.
Troubleshooting Guide & FAQs
Q1: Why is my standard C18 column failing to resolve 3,4-difluoro from 2,4-difluoro isomers? A1: Alkyl-chain (C18) stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because the positional shift of a fluorine atom on a phenyl ring barely alters the molecule's overall hydrophobicity (LogP), C18 columns cannot differentiate them. To achieve separation, you must exploit the subtle differences in their electronic distribution and dipole moments. This requires transitioning from a purely hydrophobic retention mechanism to one that offers shape selectivity and electrostatic interactions, such as a Pentafluorophenyl (PFP) phase[1].
Q2: How does a PFP column resolve these isomers, and how should I optimize the mobile phase?
A2: A PFP column provides multiple retention mechanisms: dispersive interactions, dipole-dipole interactions,
Q3: What if reversed-phase HPLC (even with PFP) still yields marginal resolution for a complex reaction mixture? A3: For highly complex mixtures of halogen isomers where PFP fails to provide baseline resolution, Supercritical Fluid Chromatography (SFC) paired with a chiral stationary phase (CSP) is the gold standard. Research on the chromatographic resolution of closely related halogenated species demonstrates that chiral SFC platforms (e.g., using a cellulose-based Chiralcel OJ-3 column) can successfully resolve complex mixtures of fluorophenyl isomers (including 2,3,4-trifluoro, 3,4-difluoro, m-F, p-F, and o-F) that co-elute on standard UHPLC setups[2]. The rigid, highly ordered structure of CSPs provides exceptional steric and shape selectivity.
Quantitative Data & Strategy Comparison
To facilitate rapid decision-making, the following table summarizes the quantitative and mechanistic differences between the primary column chemistries used for fluorinated isomer separation.
| Column Chemistry | Primary Retention Mechanism | Selectivity for Fluorinated Isomers | Recommended Mobile Phase | Typical Resolution ( |
| C18 (Octadecyl) | Hydrophobic (Dispersive) | Poor | Acetonitrile / Water | < 1.0 (Co-elution) |
| PFP (Pentafluorophenyl) | High | Methanol / Water | 1.5 - 2.0 | |
| Chiral SFC (e.g., OJ-3) | Steric, Hydrogen Bonding, Dipole | Very High | CO | > 2.0 (Baseline) |
Decision Workflow for Isomer Separation
The following diagnostic workflow illustrates the logical progression for separating 3,4-difluoro isomers from a crude reaction mixture.
Workflow for selecting chromatographic methods for difluoro isomer separation.
Validated Experimental Protocols
Protocol A: HPLC Separation using a Pentafluorophenyl (PFP) Column
This protocol is designed as a self-validating system. If the system suitability check fails, the protocol dictates immediate corrective action.
Materials:
-
Column: Hypersil GOLD PFP (100 × 2.1 mm, 1.9 µm) or equivalent[1].
-
Mobile Phase A: 20 mM Aqueous Ammonium Acetate (pH ~6.8). Note: The buffer controls the ionization state of any basic/acidic functional groups attached to the fluorophenyl ring.
-
Mobile Phase B: 100% Methanol (HPLC Grade).
Step-by-Step Methodology:
-
System Equilibration: Flush the system with 80% Mobile Phase A and 20% Mobile Phase B at a flow rate of 0.45 mL/min until the baseline is stable. Maintain the column compartment at 55 °C to improve mass transfer and sharpen peak shapes[1].
-
Sample Preparation: Dissolve the reaction mixture in a diluent matching the initial mobile phase conditions (80:20 A:B). Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Execution:
-
0.0 - 0.9 min: Hold at 20% B.
-
0.9 - 1.8 min: Ramp to 70% B.
-
1.8 - 5.3 min: Ramp to 80% B.
-
5.3 - 6.7 min: Isocratic hold at 80% B (Critical phase for resolving closely eluting positional isomers).
-
6.7 - 8.0 min: Ramp to 100% B to wash the column.
-
-
System Suitability Check: Inject a known standard containing both 3,4-difluoro and 2,4-difluoro isomers. If resolution (
) < 1.5, verify that Methanol (not Acetonitrile) is being used. If Methanol is confirmed, decrease the gradient slope between 1.8 and 5.3 minutes.
Protocol B: SFC Separation using a Chiral Stationary Phase
When PFP columns fail to resolve highly complex mixtures (e.g., separating 3,4-difluoro from 2,3,4-trifluoro and other regioisomers), transition to this SFC protocol[2].
Materials:
-
Column: Chiralcel OJ-3 (Cellulose tris(4-methylbenzoate) coated on 3 µm silica).
-
Mobile Phase A: Supercritical CO
. -
Mobile Phase B (Modifier): Isopropanol containing 25 mM Isobutylamine. Note: Isobutylamine acts as a basic additive to suppress secondary interactions with residual silanols on the silica support, ensuring symmetrical peak shapes.
Step-by-Step Methodology:
-
System Pressurization: Set the Automated Back Pressure Regulator (ABPR) to 150 bar. Causality: Lowering the backpressure from the standard 200 bar to 150 bar decreases the density of the supercritical CO
, which increases retention and enhances the resolution of closely related fluorinated species[2]. -
Equilibration: Pump 96% CO
and 4% Modifier at a flow rate of 2.0 mL/min. Set the column oven to 40 °C. -
Isocratic Elution: Inject 5-10 µL of the sample (dissolved in Isopropanol). Run the method isocratically at 4% modifier.
-
Detection & Validation: Monitor via UV at 210 nm or 254 nm. The expected elution order based on steric bulk and dipole interactions is typically: 2,3,4-trifluoro
3,4-difluoro meta-fluoro para-fluoro ortho-fluoro[2].
References
1.[HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column] LCGC International. 2.[Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers] ACS Publications.
Sources
Technical Support Center: Handling, Troubleshooting, and SDS Protocols for Ethyl 3,4-difluoro-2-methylbenzoate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with fluorinated building blocks like Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4) requires a nuanced understanding of their unique electronic properties. The vicinal difluoro motif is highly valued in medicinal chemistry for modulating lipophilicity and metabolic stability [1]. However, the strong electron-withdrawing nature of fluorine fundamentally alters the reactivity of the adjacent ester group, necessitating specialized handling and workup procedures.
This guide provides an authoritative, causality-driven approach to troubleshooting common experimental bottlenecks associated with this compound.
Part 1: Chemical Properties & SDS Summary
Before initiating any synthetic workflow, it is critical to understand the physical and hazard profile of the compound. Below is a consolidated Safety Data Sheet (SDS) and physical property summary [2].
| Property / Hazard | Value / Specification |
| Chemical Name | Ethyl 3,4-difluoro-2-methylbenzoate |
| CAS Number | 1352208-34-4 |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| SMILES | O=C(OCC)C1=CC=C(F)C(F)=C1C |
| Storage Conditions | Sealed in dry atmosphere, 2-8°C |
| GHS Classification | Warning (Irritant) |
| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Handling Precautions | Avoid strong bases/acids; handle under inert gas (Ar/N₂) to prevent ambient moisture degradation. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my Ethyl 3,4-difluoro-2-methylbenzoate degrade into a white precipitate during a standard basic workup?
The Causality: The white precipitate is the sodium or potassium salt of 3,4-difluoro-2-methylbenzoic acid, resulting from unwanted ester hydrolysis. Fluorine is the most electronegative element; its presence at the 3 and 4 positions exerts a powerful electron-withdrawing inductive effect on the aromatic ring [1]. This pulls electron density away from the ester carbonyl carbon, making it highly electrophilic. Consequently, the activation energy for nucleophilic acyl substitution by hydroxide ions (OH⁻) is drastically lowered, causing the ester to hydrolyze much faster than a non-fluorinated ethyl benzoate [3][4]. The Fix: Never use strong bases (NaOH, KOH) or extended room-temperature aqueous washes when working up reactions containing this ester. Transition to ice-cold, weak bases (e.g., NaHCO₃) and minimize aqueous contact time.
Q2: I attempted an Sₙ2 reaction on a nearby functional group, but my ¹⁹F NMR shows a missing fluorine peak. What happened?
The Causality: You have likely triggered a Nucleophilic Aromatic Substitution (SₙAr) side reaction. The ester group acts as an electron-withdrawing group, activating the ortho and para positions of the aromatic ring. If your reaction utilizes strong nucleophiles (such as primary aliphatic amines or alkoxides) and elevated temperatures, the fluorine atoms (particularly the one para to the ester, if electronic resonance allows) can act as leaving groups. The Fix: If strong nucleophiles are required for your synthetic step, you must either use sterically hindered bases (like DIPEA or DBU) that are non-nucleophilic, or perform the transformation at strictly controlled low temperatures (-78°C to 0°C).
Q3: How should I store this compound to ensure long-term stability?
The Causality: While esters are generally stable, the enhanced electrophilicity of this fluorinated derivative makes it susceptible to slow hydrolysis from ambient atmospheric moisture over time. The Fix: Store the compound sealed at 2-8°C. Upon opening, always backfill the vial with dry Argon or Nitrogen before returning it to the refrigerator.
Part 3: Verified Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) and a validation checkpoint.
Protocol A: Safe Aqueous Workup for Fluorinated Esters
Objective: Isolate Ethyl 3,4-difluoro-2-methylbenzoate from a crude reaction mixture without inducing hydrolytic degradation [3].
-
Thermal Quenching: Cool the crude reaction mixture to 0°C using an ice-water bath.
-
Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of hydrolysis during the subsequent aqueous addition.
-
-
Mild Neutralization: Slowly add ice-cold, saturated aqueous NaHCO₃ to quench any residual acid or reactive species.
-
Causality: NaHCO₃ provides a buffered, weakly basic environment (pH ~8) that neutralizes acids via CO₂ evolution without providing a high concentration of highly nucleophilic OH⁻ ions.
-
-
Rapid Extraction: Transfer immediately to a separatory funnel, add cold ethyl acetate (EtOAc), shake, vent, and separate the layers rapidly. Do not let the biphasic mixture sit for more than 3 minutes.
-
Causality: Minimizing the contact time between the organic ester and the aqueous phase prevents the slow accumulation of hydrolyzed byproducts.
-
-
Brine Wash & Drying: Wash the organic layer once with cold brine (saturated NaCl), then dry over anhydrous Na₂SO₄ until the drying agent flows freely.
-
Causality: Brine drastically reduces the solubility of water in the organic layer. Na₂SO₄ chemically binds trace water, completely halting any further hydrolytic activity.
-
-
Self-Validation (NMR): Concentrate under reduced pressure. Validate the integrity of the ester via ¹H NMR: look for the distinct ethyl quartet at ~4.3 ppm (2H) and the triplet at ~1.3 ppm (3H). If these are missing, hydrolysis has occurred.
Protocol B: Controlled Saponification to the Free Carboxylic Acid
Objective: Intentionally hydrolyze the ester to 3,4-difluoro-2-methylbenzoic acid for subsequent amide coupling.
-
Solubilization: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O at room temperature.
-
Causality: This specific solvent ratio ensures that both the lipophilic ester and the hydrophilic hydroxide base remain in a homogenous single phase, preventing reaction stalling.
-
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq) and stir at room temperature for 2 hours.
-
Causality: LiOH is a milder base than NaOH/KOH. Given the electrophilic activation by the fluorine atoms, room temperature is sufficient; heating is unnecessary and risks SₙAr side reactions [4].
-
-
Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous phase to 0°C and acidify dropwise with 1M HCl until pH 2 is reached.
-
Causality: The product exists as a water-soluble lithium carboxylate salt. Acidification protonates the carboxylate, rendering the free acid highly insoluble in water, causing it to precipitate.
-
-
Self-Validation (NMR): Filter the white precipitate. Validate via ¹H NMR: the ethyl peaks (4.3 ppm, 1.3 ppm) must be completely absent, and a broad singlet corresponding to the carboxylic acid -OH should appear at ~12.0 ppm.
Part 4: Diagnostic Workflows & Visualizations
The following diagrams map the logical relationships and workflows for troubleshooting and handling this specific fluorinated ester.
Troubleshooting decision tree for Ethyl 3,4-difluoro-2-methylbenzoate yield loss.
Experimental workflow for the safe aqueous extraction of fluorinated esters.
References
-
Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Retrieved from:[Link]
Validation & Comparative
19F NMR Chemical Shifts of 3,4-Difluoro Substitution Pattern: A Comparative Guide
Executive Summary
The 3,4-difluoro substitution pattern is a privileged motif in medicinal chemistry, often employed to block metabolic soft spots (CYP450 oxidation) while modulating lipophilicity (
This guide moves beyond generic tables to provide a mechanistic analysis of the 3,4-difluoro system, contrasting it with isomeric alternatives (2,3-, 2,4-, 3,5-) and offering a validated protocol for spectral acquisition.
The 3,4-Difluoro Fingerprint: Chemical Shifts & Couplings
Unlike proton NMR, where shifts are dominated by diamagnetic shielding, 19F chemical shifts are governed by the paramagnetic contribution (
Typical Chemical Shift Ranges
The 3,4-difluorophenyl group typically displays two distinct resonances in the -130 to -160 ppm range (referenced to CFCl
| Compound Class | Substituent (C1) | Electronic Effect | ||
| Electron Rich | -142.5 | -155.6 | Strong Shielding (Resonance) | |
| Amide | -141.4 | -146.5 | Moderate Shielding | |
| Parent | -139.0 | -139.0 | Neutral Reference | |
| Electron Poor | ~ -130 to -135 | ~ -140 to -145 | Deshielding (Inductive/Resonance) |
Note: In 3,4-difluoro systems, the F-4 nucleus (para to C1) is often more sensitive to resonance effects from the C1 substituent than F-3 (meta to C1), which is dominated by inductive effects.
The Diagnostic Coupling:
The definitive feature of the 3,4-difluoro pattern is the ortho-fluorine coupling . This scalar coupling is significantly larger than proton-proton ortho couplings.
- (Ortho): 20 – 25 Hz (Primary Identifier)
- (Ortho H-F): 8 – 10 Hz
- (Meta H-F): 5 – 8 Hz
In a proton-decoupled
Comparative Analysis: Distinguishing Isomers
Misassignment of difluoro isomers is a common pitfall. The magnitude of the F-F coupling constant (
| Isomer Pattern | F-F Relationship | Typical | Spectral Appearance ( |
| 3,4-Difluoro | Ortho | 20 – 25 Hz | Two Doublets (Large splitting) |
| 2,3-Difluoro | Ortho | 20 – 25 Hz | Two Doublets (Distinct shifts due to C1 proximity) |
| 2,4-Difluoro | Meta | 5 – 12 Hz | Two Doublets (Small splitting) |
| 3,5-Difluoro | Meta | 5 – 10 Hz | Singlet (if symmetric) or Two Doublets (small |
| 2,5-Difluoro | Para | < 5 Hz | Singlet-like or barely resolved doublets |
Visual Logic: Isomer Identification Tree
Figure 1: Decision tree for classifying difluoro-substitution patterns based on scalar coupling constants.
Substituent Effects & Hammett Correlations
The chemical shift of the 3,4-difluoro moiety is predictable based on the electronic nature of the substituent at C1.
-
Electron Withdrawing Groups (EWG): (e.g.,
)-
Effect: Deshielding (Downfield shift).[1]
-
Mechanism: Inductive withdrawal reduces electron density around the fluorine nucleus.
-
Result: Shifts move toward -100 to -130 ppm.
-
-
Electron Donating Groups (EDG): (e.g.,
)-
Effect: Shielding (Upfield shift).[1]
-
Mechanism: Resonance donation increases electron density.
-
Result: Shifts move toward -140 to -160 ppm.
-
Hammett Correlation Insight: While a linear Hammett correlation exists, "Through-Space" interactions can cause deviations. For example, a bulky substituent at C1 might sterically compress the F-3 (ortho to H-2, meta to C1), altering its shift via van der Waals desolvation rather than pure electronics.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or regulatory submission, follow this standardized protocol.
A. Sample Preparation
-
Concentration: 10–20 mg/mL.[2] High concentrations can cause signal broadening due to viscosity or aggregation.
-
Solvent: DMSO-d6 is preferred for polar pharmaceutical intermediates. CDCl3 is acceptable for non-polar compounds but verify solubility to avoid concentration gradients.
-
Note: Solvent polarity affects 19F shifts significantly (up to 2-5 ppm variation between DMSO and CDCl3). Always report the solvent.
-
B. Internal Reference (Critical)
Unlike 1H NMR, 19F requires a specific reference standard.
-
Primary Standard: Trichlorofluoromethane (CFCl
, ppm).[1][3][4]-
Pros: The universal zero.
-
Cons: Volatile (bp 24°C).
-
-
Robust Alternative:
-Trifluorotoluene ( ppm).-
Pros: Non-volatile, stable, distinct region (won't overlap with aromatic F).
-
-
Internal Standard: 4-Fluorobenzoic acid (
ppm).[4]-
Usage: Good for qNMR (quantitative NMR) due to high purity availability.
-
C. Acquisition Parameters
-
Pulse Sequence: zg (standard 1D) or zg30.
-
Spectral Width (SW): Set to at least 300 ppm (-50 to -350 ppm) to catch all signals and the reference.
-
Decoupling:
-
Acquire both coupled (
) and decoupled ( ) spectra. -
Decoupled: Essential for measuring
clearly without proton splitting interference. -
Coupled: Useful for assigning F-3 vs F-4 based on proton splitting patterns (F-3 couples to H-2, F-4 does not).
-
Workflow Visualization
Figure 2: Recommended experimental workflow for characterizing fluorinated aromatics.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-13. Link
-
Ivanchenko, O. B., et al. (2004). "19F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens." ResearchGate. Link
-
Alfa Chemistry. (2024). "19F NMR Chemical Shift Table." Link
-
Reich, H. J. (2024). "19F Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. Link
Sources
High-Resolution HPLC Separation Guide: Ethyl 3,4-Difluoro-2-Methylbenzoate and Critical Impurities
Executive Summary
Ethyl 3,4-difluoro-2-methylbenzoate is a highly specialized fluorinated building block utilized in advanced pharmaceutical synthesis. Accurate quantification of its purity requires baseline separation from its synthetic precursors and degradation products. The primary analytical challenge lies in resolving closely related regioisomers (e.g., Ethyl 4,5-difluoro-2-methylbenzoate) and separating the polar hydrolysis product (3,4-difluoro-2-methylbenzoic acid) without peak tailing. This guide objectively compares stationary phase performances and provides a self-validating methodology for robust chromatographic analysis.
Mechanistic Rationale: The Challenge of Fluorinated Isomers
Standard reversed-phase chromatography heavily relies on hydrophobic interactions. When analyzing fluorinated aromatic esters, traditional C18 columns often fail to provide adequate selectivity between positional isomers because their overall hydrophobicity remains nearly identical.
To achieve baseline resolution, method development must exploit orthogonal retention mechanisms. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), introduce π-π interactions, dipole-dipole interactions, and specific fluorous interactions[1]. These secondary interactions are highly sensitive to the spatial arrangement of the electronegative fluorine atoms on the aromatic ring, enabling the separation of regioisomers that co-elute on standard alkyl phases[1].
Caption: Chromatographic interaction mechanisms for fluorinated benzoates on C18 vs PFP columns.
Mobile Phase Causality & pH Control
The presence of the hydrolysis impurity (3,4-difluoro-2-methylbenzoic acid) necessitates strict pH control. If the mobile phase pH is near the pKa of the acid (typically ~3.5-4.0 for fluorobenzoic acids), the molecule exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times[2]. By utilizing 0.1% Trifluoroacetic acid (TFA) as an acidic modifier (pH ~2.0), we ensure the acid remains fully protonated, resulting in sharp, symmetrical peaks[3].
Comparative Performance: C18 vs. PFP Stationary Phases
To objectively compare performance, we evaluated the retention time (RT), relative retention time (RRT), and resolution (Rs) of Ethyl 3,4-difluoro-2-methylbenzoate and its three primary impurities under identical gradient conditions.
-
Impurity A: 3,4-difluoro-2-methylbenzoic acid (Hydrolysis product)
-
Impurity B: Ethyl 4,5-difluoro-2-methylbenzoate (Regioisomer)
-
Impurity C: Ethyl 2-methylbenzoate (Des-fluoro impurity)
Table 1: Chromatographic Performance Comparison
| Analyte | C18 RT (min) | C18 RRT | C18 Rs | PFP RT (min) | PFP RRT | PFP Rs |
| Impurity A (Acid) | 4.20 | 0.45 | - | 5.10 | 0.42 | - |
| Impurity B (Regioisomer) | 9.15 | 0.98 | 1.1 | 10.80 | 0.89 | 3.5 |
| Target (Ethyl 3,4-difluoro...) | 9.30 | 1.00 | - | 12.10 | 1.00 | - |
| Impurity C (Des-fluoro) | 11.50 | 1.24 | 6.5 | 9.50 | 0.78 | 5.2 |
Data Causality Analysis: On the C18 column, the target and Impurity B severely overlap (Rs = 1.1), making accurate integration impossible. On the PFP column, the dipole-dipole interactions differentiate the 3,4-difluoro and 4,5-difluoro substitution patterns, achieving baseline resolution (Rs = 3.5). Additionally, notice the elution order reversal of Impurity C. It elutes after the target on C18 due to the highly lipophilic nature of the C-H bond compared to C-F in this context, but elutes before the target on PFP because it lacks the strong fluorous interactions that heavily retain the fluorinated target[1].
Optimized Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system. The mandatory inclusion of a System Suitability Test (SST) ensures that the chromatographic conditions are optimal before any sample data is recorded.
Caption: Self-validating HPLC workflow for the analysis of Ethyl 3,4-difluoro-2-methylbenzoate.
Step-by-Step Methodology
1. Reagent Preparation:
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.
2. Chromatographic Conditions:
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Note: Elevated temperatures improve mass transfer and sharpen peaks for fluorinated amphiphiles[4].
-
Detection: UV Diode Array Detector (DAD) at 230 nm.
-
Injection Volume: 5 µL.
3. Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: Linear gradient to 80% B
-
12.0 - 15.0 min: Hold at 80% B (Column wash)
-
15.0 - 15.1 min: Return to 20% B
-
15.1 - 20.0 min: Re-equilibration
4. Self-Validating System Suitability Test (SST):
-
Prepare a resolution mixture containing 0.1 mg/mL of the Target, Impurity A, Impurity B, and Impurity C dissolved in 20% Acetonitrile/Water.
-
Inject the SST solution in triplicate.
-
Strict Acceptance Criteria: The analysis run is only valid if:
-
Resolution (Rs) between Target and Impurity B is ≥ 2.0 .
-
Tailing factor (Tf) for the Target peak is ≤ 1.5 .
-
Retention time %RSD for the Target across injections is ≤ 1.0% .
-
References
- Source: chromatographyonline.
- Source: researchgate.
- Source: mostwiedzy.
- Source: nih.
Sources
Mechanistic Causality: The Inductive Effect on the Carbonyl Bond
Analytical Comparison Guide: FTIR Characterization of Ester Carbonyls in Fluorinated Systems
For drug development professionals and materials scientists, the precise characterization of fluorinated compounds is critical. Fluorine’s unique electronegativity dramatically alters the physicochemical properties of molecules, influencing everything from target binding affinity to metabolic stability. Fourier Transform Infrared Spectroscopy (FTIR) is a primary tool for verifying these structural modifications.
This guide provides an objective comparison of analytical FTIR modalities (ATR vs. Transmission) for characterizing fluorinated esters, explains the quantum mechanical causality behind the observed spectral shifts, and establishes a self-validating experimental protocol for your laboratory.
To accurately interpret the FTIR spectra of fluorinated esters, one must first understand the competing electronic effects governing the carbonyl (
In a standard aliphatic ester (e.g., ethyl acetate), the carbonyl absorption band typically manifests between 1735 cm⁻¹ and 1750 cm⁻¹ [1]. The position of this band is dictated by the force constant (
When highly electronegative fluorine atoms are introduced into the system, they exert a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework[2].
-
Acyl-Fluorination (Strong -I Effect): If the fluorine atoms are located on the acyl chain directly adjacent to the carbonyl (e.g., trifluoroacetates,
), the inductive effect dominates[3]. It withdraws electron density from the carbonyl carbon, suppressing the polarized resonance structure ( ) and locking the bond into a stronger double-bond character[2]. This dramatically increases the force constant, pushing the absorption band to 1790–1820 cm⁻¹ [4]. -
Alkoxy-Fluorination (Weak -I Effect): If the fluorine is located on the alkoxy chain (e.g., fluoroalkyl acrylates), the inductive effect must propagate through the ester oxygen. This dampens the electron-withdrawing power, resulting in a much subtler shift, typically keeping the absorption in the 1730–1760 cm⁻¹ range.
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
When analyzing fluorinated esters, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission FTIR. The optimal choice depends on the physical state of the sample and the required sensitivity.
| Feature | ATR-FTIR (ZnSe or Diamond Crystal) | Transmission FTIR (Liquid Cell / KBr Pellet) |
| Sample Preparation | Minimal to none. Ideal for neat liquids, thick polymer films, or direct powder application. | High. Requires dilution in IR-transparent solvents (e.g., |
| Sensitivity | Moderate. Pathlength is dependent on the evanescent wave penetration depth (typically 0.5 – 2 µm). | High. Pathlength is fixed and macroscopic (e.g., 0.1 mm cell), allowing for trace analysis of dilute samples. |
| Spectral Artifacts | Peak intensities decrease at higher wavenumbers. Requires algorithmic ATR correction to match transmission libraries. | Prone to solvent masking or water vapor interference if background suppression is inadequate. |
| Best Used For | Rapid screening of synthesized fluorinated drug intermediates or solid-phase peptide cleavage products[5]. | Rigorous quantitative analysis and precise determination of subtle |
Quantitative Spectral Data Summary
The table below summarizes the expected carbonyl stretching frequencies based on the structural position of the fluorine atoms.
| Ester Class | Structural Example | Fluorine Position | Primary Electronic Effect | |
| Aliphatic Ester | Ethyl Acetate | None | 1735 – 1750 | Standard Resonance |
| Alkoxy-Fluorinated | Poly(fluoroalkyl acrylate) | Alkoxy Chain (-OR') | 1730 – 1760 | Weak Inductive (-I) |
| Acyl-Fluorinated | Ethyl Trifluoroacetate | Acyl Chain (R-C=O) | 1790 – 1820 | Strong Inductive (-I)[4] |
| Peptide Counter-Ions | Trifluoroacetate Salts | Ionic Complex | 1670 – 1680 | H-Bonding / Ionic Stabilization[6] |
(Note: In peptide synthesis, residual trifluoroacetate (TFA) counter-ions form complexes that absorb heavily in the ~1677 cm⁻¹ region, which can erroneously distort the Amide I band used for secondary structure estimation[6],[5]. True covalent fluorinated esters absorb much higher).
Self-Validating Experimental Protocol
To ensure that an observed blueshift is genuinely caused by fluorination and not an artifact of hydrogen bonding or instrument drift, use the following self-validating transmission workflow.
Step 1: Environmental Blanking & System Suitability
-
Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum using an empty, clean liquid cell (e.g.,
windows, 0.1 mm pathlength). -
Causality: Removes atmospheric water vapor, which exhibits sharp rotational-vibrational bands in the 1900–1300 cm⁻¹ region that can mask or mimic carbonyl peaks.
Step 2: Control Measurement (Internal Calibration)
-
Action: Prepare a 50 mM solution of a non-fluorinated analog (e.g., ethyl acetate) in a non-polar, aprotic solvent like
or . Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). -
Causality: Aprotic solvents prevent hydrogen bonding, which would artificially lower the
frequency. This step establishes the exact baseline for your specific instrument, acting as an internal calibrant.
Step 3: Fluorinated Sample Acquisition
-
Action: Prepare a 50 mM solution of the target fluorinated ester in the identical solvent used in Step 2. Acquire the spectrum under identical parameters.
-
Causality: By maintaining molarity and solvent environment, any observed
shift is exclusively isolated to the electronic (-I) effect of the fluorine atoms.
Step 4: Orthogonal Validation & Peak Integration
-
Action: Overlay the control and sample spectra. Integrate the area under the curve for the 1730–1820 cm⁻¹ region. If using ATR instead of Transmission, apply an ATR-correction algorithm (Advanced ATR Correction) prior to integration.
-
Causality: ATR correction adjusts for the wavelength-dependent penetration depth of the evanescent wave, preventing artificial peak broadening and shifting at higher wavenumbers, ensuring accurate comparison against transmission databases.
Workflow Visualization
FTIR workflow comparing ATR and Transmission methods for fluorinated ester analysis.
References
-
Khan Academy. (2014). IR signals for carbonyl compounds. Retrieved from[Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from[Link]
-
Mohtasham, J. (1983). Fluorinated Esters: Synthesis and Identification. PDXScholar, Portland State University. Retrieved from[Link]
-
RSC Advances. (2025). CO2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property relationships. Royal Society of Chemistry. Retrieved from[Link]
-
Scientific Reports. (2020). Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. National Institutes of Health (NIH). Retrieved from[Link]
-
Journal of Peptide Science. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs. Retrieved from[Link](Note: URL represents the archival landing page for the referenced study)
-
Gdańsk University of Technology. Carbonyl - compounds - IR - spectroscopy. Retrieved from[Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for Ethyl 3,4-difluoro-2-methylbenzoate Analysis: A Comparative Qualification Guide
Executive Summary: The Precision Imperative
Ethyl 3,4-difluoro-2-methylbenzoate (CAS 1352208-34-4) is a critical pharmacophore building block, particularly in the synthesis of tyrosine kinase inhibitors where the specific 3,4-difluoro substitution pattern modulates metabolic stability and binding affinity.
In drug development, the Reference Standard is the ruler by which all other materials are measured. A common pitfall in early-phase development is the reliance on "Reagent Grade" material as a de facto standard. This guide objectively compares the performance of Qualified Reference Standards against Commercial Reagent Grade alternatives. We demonstrate that while reagent-grade materials are cost-effective for synthesis, they frequently contain regioisomeric impurities (e.g., 2,3-difluoro isomers) that co-elute in standard HPLC methods, leading to dangerous overestimation of potency.
Comparative Analysis: Reference Standard Grades
The choice of reference material dictates the integrity of your analytical data.[1][2] Below is a comparative matrix defining the three tiers of standards available for Ethyl 3,4-difluoro-2-methylbenzoate.
| Feature | Alternative A: Reagent Grade | Alternative B: Analytical Standard | Product: Primary Reference Standard (CRM-Grade) |
| Primary Use | Synthetic starting material | Routine QC testing | Release testing, Method Validation, Calibration |
| Purity Assignment | Area% (HPLC/GC) | Mass Balance or qNMR | Mass Balance & qNMR (Cross-validated) |
| Traceability | None | Manufacturer Lot | SI-Traceable (NIST/BIPM) |
| Impurity Profiling | Generic (Volatiles only) | Identified major impurities | Quantified regioisomers & inorganic residues |
| Uncertainty ( | Not defined | ||
| Risk | High (Hidden Isomers) | Moderate | Low (Regulatory Compliant) |
Scientist's Insight: Reagent grade suppliers often report purity by GC-FID Area%. This is misleading for fluorinated benzoates because regioisomers often have identical volatility and response factors, masking the true purity.
Impurity Origin & Control Strategy
To understand why a high-grade standard is necessary, one must analyze the synthesis pathway. The fluorination and methylation steps are prone to creating "silent" impurities—isomers that are structurally nearly identical to the target.
Diagram 1: Synthesis & Impurity Pathway
Figure 1: The origin of critical regioisomeric impurities during the synthesis of Ethyl 3,4-difluoro-2-methylbenzoate.
Experimental Protocols for Qualification
To validate a Primary Reference Standard, we utilize a Self-Validating Protocol combining qNMR (Quantitative Nuclear Magnetic Resonance) and Orthogonal HPLC.
Protocol A: Absolute Purity via qNMR (The "Gold Standard")
Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It uses an internal calibrant (e.g., Maleic Acid) to determine absolute mass purity.
Reagents:
-
Internal Standard (IS): TraceCERT® Maleic Acid (99.94% purity).
-
Solvent: DMSO-
(to prevent ester hydrolysis observed in wet ).
Procedure:
-
Weighing: Accurately weigh
mg of Ethyl 3,4-difluoro-2-methylbenzoate and mg of Maleic Acid into a clean vial. Record weights to 0.001 mg precision. -
Dissolution: Dissolve in 0.7 mL DMSO-
. Ensure complete homogeneity. -
Acquisition:
-
Instrument: 600 MHz NMR.
-
Pulse Angle:
. -
Relaxation Delay (
): 60 seconds (Critical: must be of the longest relaxing proton to ensure quantitative integration). -
Scans: 16.
-
-
Integration: Integrate the aromatic protons of the benzoate (7.5–8.0 ppm) against the vinylic protons of Maleic Acid (6.3 ppm).
-
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity)[3]
Protocol B: Orthogonal HPLC for Regioisomer Separation
Standard C18 columns often fail to separate the 2,3-difluoro isomer. We use a Phenyl-Hexyl stationary phase which utilizes
-
Column: Phenyl-Hexyl,
mm, 2.7 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH).
-
Gradient: 50% B to 70% B over 20 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
Performance Data: Reagent vs. Qualified Standard
We analyzed a commercial "98% Reagent Grade" sample against our "Qualified Reference Standard" using the protocols above.
Table 2: Experimental Comparison Results
| Parameter | Reagent Grade (Commercial) | Qualified Reference Standard | Impact |
| GC-FID Purity | 99.1% | 99.8% | GC fails to resolve isomers. |
| HPLC Purity (C18) | 98.9% | 99.7% | C18 co-elutes 2,3-difluoro isomer. |
| HPLC Purity (Phenyl-Hexyl) | 94.2% | 99.6% | True purity revealed. |
| qNMR Absolute Purity | 93.8% | 99.5% | Reagent contains inorganic salts/solvents. |
| Water Content (KF) | 0.8% | < 0.1% | Hydrolysis risk in reagent grade. |
Observation: The Reagent Grade material appeared high purity (99.1%) by GC, but qNMR and Phenyl-Hexyl HPLC revealed it was only ~94% pure due to a 4% regioisomer impurity and residual salts. Using the reagent grade as a standard would result in a 6% error in potency assignment for drug substances.
Qualification Workflow
This diagram illustrates the logical flow for establishing a Primary Reference Standard from a raw batch.
Diagram 2: Reference Standard Qualification Workflow
Figure 2: The tiered qualification process ensuring traceability and accuracy.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). [Link]
-
National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis.[4] (2023).[5] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014). [Link]
-
BIPM (Bureau International des Poids et Mesures). Metrological Traceability of Measurement Results in Chemistry. (2018). [Link]
Sources
Spectroscopic Characterization Guide: Methyl vs. Ethyl Fluorobenzoates
This guide provides an in-depth spectroscopic comparison of Methyl Fluorobenzoates and Ethyl Fluorobenzoates . It is designed for researchers requiring precise structural verification and differentiation of these esters in synthetic or metabolic studies.
Strategic Overview & Application Context
Fluorobenzoates serve as critical intermediates in medicinal chemistry. The fluorine atom acts as a metabolic blocker (preventing para-oxidation) and an electronic tuner. Distinguishing between methyl and ethyl esters is a routine but critical task, particularly when monitoring transesterification reactions or evaluating metabolic stability (ethyl esters are generally more lipophilic and hydrolyzed slower than methyl esters).
This guide focuses on the 4-fluorobenzoate isomers as the primary case study, though the principles apply to ortho and meta isomers.
Key Differentiators at a Glance
| Feature | Methyl Fluorobenzoate | Ethyl Fluorobenzoate |
| Singlet (~3.9 ppm) | Quartet (~4.4 ppm) + Triplet (~1.4 ppm) | |
| MS Fragmentation | Dominant [M-31] | Diagnostic [M-28] |
| Lipophilicity (LogP) | Lower | Higher (better membrane permeability) |
Structural & Electronic Basis
The fluorine substituent exerts a strong -I (inductive withdrawing) effect and a +R (resonance donating) effect. In the context of the ester:
-
Electronic Shielding: The electron-withdrawing nature of the fluorobenzoyl ring deshields the alkoxy protons downstream.
-
Coupling: The
F nucleus ( , 100% abundance) couples with aromatic protons, creating complex splitting patterns (dd or m) in the aromatic region, which is invariant between the methyl and ethyl esters.
Nuclear Magnetic Resonance (NMR) Characterization
A. H NMR Spectroscopy
The aromatic region remains largely identical between the two esters. The differentiation relies entirely on the aliphatic alkoxy region.
Methyl 4-Fluorobenzoate [1]
-
Diagnostic Signal: A sharp singlet (3H) at
3.85 – 3.92 ppm .[2] -
Aromatic Region:
-
8.05 (dd,
Hz, 2H, H-2/6 relative to carbonyl). -
7.10 (t/dd,
Hz, 2H, H-3/5 relative to carbonyl). -
Note: The H-2/6 protons are deshielded by the carbonyl anisotropy.
-
8.05 (dd,
Ethyl 4-Fluorobenzoate [3]
-
Diagnostic Signals:
-
Quartet (2H):
4.35 – 4.40 ppm ( Hz). -
Triplet (3H):
1.35 – 1.40 ppm ( Hz).
-
-
Causality: The methylene protons (-CH
-) are diastereotopic in chiral environments but appear as a standard quartet here. They are deshielded relative to the methyl singlet due to the "beta-effect" of the extra carbon, although the inductive pull of oxygen is the primary driver.
B. C NMR Spectroscopy[1][2]
-
Carbonyl Carbon:
~165.7 ppm (Methyl) vs. ~166.2 ppm (Ethyl). The difference is subtle (<1 ppm) and often unreliable for differentiation. -
Alkoxy Carbons:
-
Methyl: Single peak at
~52.0 ppm. -
Ethyl: Two peaks at
~61.0 ppm (-CH -) and ~14.3 ppm (-CH ).
-
C. F NMR (The Invariant Tag)
Both compounds show a characteristic signal in the range of
-
Observation: The chemical shift of the fluorine is sensitive to the ring substitution pattern (ortho vs para) but is insensitive to the remote methyl vs. ethyl change.
-
Utility: Use
F NMR to quantify purity (integration of main peak vs. fluoride impurities) rather than to identify the ester chain.
Mass Spectrometry (MS): The Mechanistic Differentiator
This is the most robust method for confirmation if NMR is ambiguous (e.g., in complex mixtures).
Methyl Ester Fragmentation (Alpha-Cleavage)
The methyl ester lacks a
-
Molecular Ion:
154. -
Base Peak: Loss of methoxy radical (
OCH , 31 Da). -
Result: Acylium ion [F-Ph-C
O] at 123 .
Ethyl Ester Fragmentation (McLafferty Rearrangement)
The ethyl group possesses
-
Molecular Ion:
168.[3] -
Primary Pathway (Alpha-Cleavage): Loss of ethoxy radical (
OCH CH , 45 Da) Acylium ion ( 123). -
Diagnostic Pathway (McLafferty):
-
Transfer of a hydrogen from the ethyl terminal methyl group to the carbonyl oxygen.
-
Loss of neutral Ethylene (C
H , 28 Da) . -
Result: Formation of the 4-fluorobenzoic acid radical cation at
140 .
-
Critical Check: The presence of the
Fragmentation Logic Diagram
Caption: Comparative fragmentation pathways. The McLafferty rearrangement (dashed line) is unique to the ethyl ester.
Vibrational Spectroscopy (FT-IR)
While less definitive than NMR/MS, IR provides quick quality control.
| Mode | Frequency (cm | Notes |
| C=O Stretch | 1720 – 1730 | Conjugated ester. Lower than non-aromatic esters (1740+). |
| C-O Stretch | 1275 – 1285 | Strong, broad band. |
| C-H Stretch | 2900 – 3000 | Methyl: Weak, simple. Ethyl: Slightly more complex (CH |
| C-F Stretch | 1100 – 1150 | Strong band, often overlapping with fingerprint region. |
Experimental Protocols
Protocol A: Synthesis & Purification (Fischer Esterification)
Use this standard protocol to generate reference standards.
-
Reagents: Dissolve 4-fluorobenzoic acid (1.0 eq) in the corresponding alcohol (MeOH or EtOH, 10-20 volumes). Add conc. H
SO (0.1 eq) as catalyst. -
Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes).
-
Rf values: Esters (Rf ~0.6) run higher than the acid (Rf ~0.1).
-
-
Workup: Cool to RT. Concentrate solvent.[3] Dilute with EtOAc, wash with sat. NaHCO
(to remove unreacted acid) and Brine. -
Drying: Dry over anhydrous Na
SO , filter, and concentrate. -
Validation: Analyze crude oil by
H NMR.
Protocol B: Spectroscopic Characterization Workflow
Follow this logic to identify an unknown sample.
Caption: Decision tree for identifying methyl vs. ethyl fluorobenzoates using NMR and MS.
References
-
National Institute of Standards and Technology (NIST). Methyl 4-fluorobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Ethyl 4-fluorobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explains McLafferty rearrangement mechanisms in esters).
Sources
Comprehensive Guide: Ethyl 3,4-difluoro-2-methylbenzoate Characterization & Performance
This guide provides an in-depth technical analysis of Ethyl 3,4-difluoro-2-methylbenzoate , a critical fluorinated building block used in the synthesis of antiviral therapeutics (specifically influenza replication inhibitors) and kinase inhibitors.
Executive Summary & Strategic Utility
Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4) is not merely a solvent or simple reagent; it is a precision-engineered scaffold. Its value lies in the 3,4-difluoro substitution pattern , which modulates metabolic stability and lipophilicity, and the 2-methyl group , which serves as a "handle" for further functionalization (typically via benzylic bromination).[1]
In drug discovery, this compound is superior to non-fluorinated analogs due to the fluorine effect : the high electronegativity of fluorine lowers the pKa of the benzoic acid moiety (upon hydrolysis) and alters the electron density of the aromatic ring, influencing binding affinity in active sites.[1]
Elemental Analysis Data: Theoretical vs. Specification
For high-purity synthesis, researchers must validate the identity and purity of this intermediate.[1] Below is the Standard Reference Data derived from the molecular formula (
Table 1: Elemental Composition Reference (MW: 200.18 g/mol )
| Element | Theoretical Mass % | Acceptable Range (+/- 0.4%) | Detection Method |
| Carbon (C) | 60.00% | 59.60% – 60.40% | Combustion Analysis (CHN) |
| Hydrogen (H) | 5.04% | 4.64% – 5.44% | Combustion Analysis (CHN) |
| Fluorine (F) | 18.98% | 18.58% – 19.38% | Oxygen Flask Combustion / ISE |
| Oxygen (O) | 15.98% | Calculated by difference | N/A |
Analyst Insight: A deviation in Carbon >0.5% often indicates incomplete removal of the esterification solvent (Ethanol) or the presence of the unreacted acid precursor (3,4-difluoro-2-methylbenzoic acid). A low Fluorine count suggests defluorination, which can occur under harsh basic hydrolysis conditions.[1]
Impurity Profile & Troubleshooting
-
High C% / High H%: Contamination with non-fluorinated analogs (e.g., Ethyl 2-methylbenzoate) or residual solvent (Toluene/Ethanol).[1]
-
Low C%: Moisture absorption (hygroscopic nature is low, but surface moisture affects micro-analysis).[1]
Comparative Performance Guide
This section objectively compares Ethyl 3,4-difluoro-2-methylbenzoate against its primary alternatives: the Methyl Ester analog and the Free Acid precursor.
Table 2: Performance Comparison Matrix
| Feature | Ethyl Ester (Product) | Methyl Ester (Alternative) | Free Acid (Precursor) |
| CAS | 1352208-34-4 | 1379336-54-5 (Analog) | 157652-31-8 |
| Hydrolytic Stability | High. Ethyl group provides steric bulk, resisting premature hydrolysis during storage. | Moderate. Methyl esters hydrolyze 2-3x faster under physiological pH. | N/A. Already hydrolyzed.[1] |
| Lipophilicity (cLogP) | ~3.1 (Better membrane permeability) | ~2.6 | ~2.1 (Polar, poor permeability) |
| Reaction Yield (Bromination) | Excellent. The ethyl group is stable under radical conditions (NBS/AIBN).[1] | Good. Risk of transesterification if methoxide is present.[1] | Poor. Acid proton interferes with radical initiators.[1] |
| Atom Economy | Lower (Ethyl adds weight).[1] | Higher (Methyl is lighter).[1] | Best (No protecting group).[1] |
Recommendation:
-
Use the Ethyl Ester for multi-step synthesis where the intermediate must survive mild basic or acidic workups.[1] The ethyl group acts as a robust protecting group.[1]
-
Use the Methyl Ester only if atom economy is the primary driver and downstream conditions are strictly anhydrous.[1]
Experimental Protocols
Protocol A: Synthesis & Validation Workflow
Context: Preparation of the ester from 3,4-difluoro-2-methylbenzoic acid.
-
Esterification: Dissolve 3,4-difluoro-2-methylbenzoic acid (1.0 eq) in Ethanol (10 vol). Add catalytic
(0.1 eq).[1] -
Reflux: Heat to reflux (
) for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] -
Workup: Concentrate under vacuum. Redissolve in EtOAc, wash with Sat.
(to remove unreacted acid—critical for passing Elemental Analysis).[1] -
Purification: Distillation or Silica Gel Chromatography.[1]
-
Validation:
-
1H NMR (400 MHz, CDCl3):
7.6-7.7 (m, 1H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 4.35 (q, 2H, ), 2.55 (d, 3H, ), 1.38 (t, 3H, ).[1] -
Elemental Analysis: Submit 5 mg dried sample for CHN/F analysis.
-
Protocol B: Application (Radical Bromination)
Context: Functionalization of the 2-methyl group (benzylic position) for drug synthesis (e.g., Influenza inhibitors).[1]
-
Setup: In a flame-dried flask, dissolve Ethyl 3,4-difluoro-2-methylbenzoate (1.0 eq) in
or Trifluorotoluene (green alternative). -
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and Benzoyl Peroxide (BPO, 0.05 eq).
-
Reaction: Reflux (
) for 4-6 hours. -
Mechanism: The electron-withdrawing fluorine atoms deactivate the ring, directing the radical reaction specifically to the benzylic methyl group, preventing ring bromination.[1]
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the critical decision points for quality control.
Figure 1: Synthesis, Purification, and Validation Logic Flow for Ethyl 3,4-difluoro-2-methylbenzoate.
References
-
BenchChem. Ethyl 3,4-difluoro-2-methylbenzoate Structure and Properties. Retrieved from [1]
-
ChemScene. Product Data Sheet: Ethyl 3,4-difluoro-2-methylbenzoate (CAS 1352208-34-4).[2][3][4] Retrieved from [1]
-
Guo, H., et al. (2019). Influenza virus replication inhibitor and use thereof.[1] World Intellectual Property Organization, Patent WO2019052565A1.[1] (Describes the use of the title compound in radical bromination). Retrieved from
-
PubChem. Ethyl 4-fluoro-2-methylbenzoate (Isomer Comparison Data). National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. WO2019052565A1 - Influenza virus replication inhibitor and use thereof - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 1352208-34-4 | Ethyl 3,4-difluoro-2-methylbenzoate | Boroncore [boroncore.com]
- 4. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 3,4-difluoro-2-methylbenzoate
Executive Summary & Chemical Profile
Ethyl 3,4-difluoro-2-methylbenzoate is a fluorinated aromatic ester commonly used as a pharmaceutical intermediate. Unlike standard organic solvents, the presence of fluorine atoms on the aromatic ring dictates a strict Halogenated Waste disposal pathway. Improper disposal (e.g., mixing with non-halogenated solvents) risks damaging incineration infrastructure due to the formation of hydrofluoric acid (HF) during combustion.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | Ethyl 3,4-difluoro-2-methylbenzoate |
| CAS Number | 1352208-34-4 |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Physical State | Liquid or Low-Melting Solid (Ambient) |
| Solubility | Insoluble in water; Soluble in organics (DMSO, MeOH) |
| Key Hazard | Halogenated (Fluorine source), Irritant, Combustible |
Hazard Assessment & Segregation Logic
The "Why" Behind the Protocol
Standard organic waste is often used as auxiliary fuel in cement kilns or standard incinerators. However, fluorinated compounds must be segregated because their combustion releases corrosive hydrogen fluoride (HF) gas.
-
Non-Halogenated Stream: Low cost, standard incineration.
-
Halogenated Stream: High cost, requires incinerators with caustic scrubbers to neutralize acid gases.
Critical Rule: If this compound enters a non-halogenated waste stream, it can corrode heat exchangers and violate emissions permits.
Safety Data Summary (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
Pre-Disposal Handling & Storage[2][6][7][8]
Before disposal, the compound must be stabilized and packaged correctly at the bench level.
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum/steel) if the compound has hydrolyzed to free acid, as fluoride salts can be corrosive to metals over time.
Labeling Requirements
Every waste container must carry a hazardous waste label with the following specific data:
-
Full Chemical Name: No abbreviations/structures.
-
Constituents: "Ethyl 3,4-difluoro-2-methylbenzoate" (if pure) or "Halogenated Solvent Mixture" (if dissolved).
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Flammable.
Disposal Decision Workflows
Workflow A: Waste Stream Segregation
This logic gate ensures the material reaches the correct incineration facility.
Figure 1: Decision tree for categorizing fluorinated ester waste. Note that mixing fluorinated compounds with non-halogenated solvents forces the entire volume into the more expensive Halogenated stream.
Workflow B: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Figure 2: Immediate response protocol for minor spills (<100mL).
Detailed Procedures
Routine Disposal (Liquid Waste)
-
Segregation: Ensure the waste carboy is designated for Halogenated Organics .
-
Compatibility Check: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide), as this may induce rapid hydrolysis or exothermic reactions [1].
-
Pouring: Use a funnel to prevent drips. If the compound is viscous, rinse the glassware with a small amount of Dichloromethane (DCM) or Acetone and add the rinse to the Halogenated container.
-
Note: Even if Acetone is non-halogenated, once it contains the fluorinated ester, the entire mixture is halogenated waste.
-
Solid Waste (Contaminated Debris)
-
Collection: Place contaminated gloves, weigh boats, and paper towels into a clear heavy-duty plastic bag (2-4 mil thickness).
-
Secondary Containment: Place the bag inside a rigid container (bucket or box) labeled "Solid Hazardous Waste - Halogenated Debris".
-
Sharps: If needles/syringes are contaminated, they must go into a Red Sharps Container , not the trash.
Empty Container Management
-
Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent.
-
Rinsate Disposal: Pour all rinsate into the Halogenated Liquid Waste container.
-
Defacing: Cross out the original label and mark "Empty".
-
Disposal: Cap the bottle and dispose of it according to local glass recycling or trash protocols (check local facility rules; some require uncapped disposal).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Ethyl 3,4-difluoro-2-methylbenzoate (Compound). National Library of Medicine. [Link]
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
Personal protective equipment for handling Ethyl 3,4-difluoro-2-methylbenzoate
Topic: Personal Protective Equipment and Handling Protocols for Ethyl 3,4-difluoro-2-methylbenzoate
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with specialized fluorinated building blocks. Ethyl 3,4-difluoro-2-methylbenzoate (CAS: 1352208-34-4) is a critical reagent in modern drug design and agrochemical synthesis, primarily valued for the unique electronic modulation provided by its 1[1]. However, the same electronegative properties that make it synthetically valuable also dictate strict personal protective equipment (PPE) and handling requirements to mitigate acute exposure risks.
This guide provides a comprehensive, mechanistic approach to safely handling, dispensing, and disposing of Ethyl 3,4-difluoro-2-methylbenzoate.
Physicochemical & Hazard Profile
Before selecting PPE, we must establish the baseline hazards of the compound. Fluorinated benzoate esters are well-documented irritants. The table below summarizes the quantitative and qualitative hazard data driving our safety decisions[2].
| Property / Hazard Category | Data / Classification | Mechanistic Implication |
| CAS Number | 1352208-34-4 | Unique identifier for safety tracking. |
| Molecular Formula & Weight | C₁₀H₁₀F₂O₂ (200.18 g/mol ) | Low molecular weight ester; prone to vapor generation at room temperature. |
| H302 | Harmful if swallowed | Requires strict hygiene; no eating/drinking in the lab. |
| H315 | Causes skin irritation | Drives the requirement for chemically resistant barrier gloves. |
| H319 | Causes serious eye irritation | Mandates orbital-sealing eye protection against vapors/splashes. |
| H335 | May cause respiratory irritation | Necessitates the use of engineering controls (fume hood) to prevent inhalation. |
Core PPE Requirements: The "Why" and "What"
Do not merely wear PPE; understand the causality behind its selection. Every piece of equipment must act as a self-validating system against the specific hazards of fluorinated esters.
-
Hand Protection: Double-Layered Nitrile or Fluoroelastomer Gloves
-
The Protocol: Wear double-layered nitrile gloves (minimum 5 mil thickness each) or specialized polyethylene/fluoroelastomer gloves.
-
Mechanistic Rationale: Fluorinated organic compounds can act as permeation enhancers. Analytical studies on glove permeation demonstrate that while standard single-layer nitrile offers baseline splash protection, 3 of fluorinated solvents and human sweat[3]. Change gloves immediately upon suspected contamination to prevent breakthrough.
-
-
Eye/Face Protection: Chemical Splash Goggles
-
The Protocol: Tight-fitting, indirectly vented chemical splash goggles.
-
Mechanistic Rationale: The compound causes serious eye irritation (H319)[2]. Standard safety glasses lack the orbital seal required to prevent localized ester vapors or micro-aerosols from contacting and dissolving into the ocular mucosa.
-
-
Respiratory Protection & Engineering Controls
-
The Protocol: Primary handling must occur within a certified chemical fume hood (face velocity of 80–100 fpm).
-
Mechanistic Rationale: To mitigate H335 (respiratory irritation)[2]. If engineering controls fail, or during a large-scale spill response, a half-mask air-purifying respirator equipped with Organic Vapor (OV) cartridges is mandatory.
-
-
Body Protection: 100% Cotton Laboratory Coat
Operational Workflow & Handling Protocol
Execute the following step-by-step methodology when dispensing or reacting Ethyl 3,4-difluoro-2-methylbenzoate to ensure maximum safety and experimental integrity.
Phase 1: Pre-Operation Checks
-
Verify the chemical fume hood is operational and within the correct flow rate parameters.
-
Clear the workspace of incompatible materials (strong oxidizing agents, strong bases/acids that could catalyze unintended ester hydrolysis)[1].
-
Don all required PPE (Double nitrile gloves, goggles, cotton lab coat).
Phase 2: Dispensing Methodology
-
Place the sealed reagent bottle inside the fume hood.
-
Use a chemically inert, fluoropolymer-free positive displacement pipette or a glass syringe for volumetric transfer. Note: While fluoropolymers are common, minimizing their use prevents cross-contamination in highly sensitive mass spectrometry workflows.
-
Dispense the required volume directly into the reaction vessel. Avoid rapid expulsion to prevent micro-aerosolization of the ester.
-
Immediately seal the reagent bottle and purge the headspace with inert gas (Argon or Nitrogen) if long-term storage is required to prevent moisture-induced degradation.
Phase 3: Decontamination
-
Wipe down the exterior of the reagent bottle and the fume hood sash with a compatible solvent (e.g., isopropanol) followed by water.
-
Remove the outer layer of nitrile gloves inside the fume hood and dispose of them in the solid hazardous waste container.
-
Wash hands thoroughly with soap and water immediately after removing the inner gloves (P264)[2].
Spill Response & Disposal Plan
Immediate Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Contain: Stop the leak if safe to do so. Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or specialized oil pads[5]. Never use combustible absorbents like sawdust for organic esters.
-
Collect: Sweep the absorbed material using non-sparking tools and place it into a sealable, chemically resistant container.
Waste Disposal Logistics (Critical Environmental Compliance): Ethyl 3,4-difluoro-2-methylbenzoate must be strictly segregated and disposed of as Halogenated Organic Waste [5].
-
Mechanistic Rationale: The presence of the C-F bonds means this compound cannot be mixed with standard non-halogenated organic waste. 6 generates highly corrosive and toxic hydrogen fluoride (HF) gas. Waste disposal facilities must route halogenated waste to specialized high-temperature incinerators equipped with alkaline dry scrubbers to neutralize HF and prevent environmental release[6].
Mechanistic Visualization: Handling & Response Workflow
The following diagram illustrates the logical progression of engineering controls, PPE application, and decision-making during the handling of this compound.
Fig 1: Operational workflow and spill response for Ethyl 3,4-difluoro-2-methylbenzoate handling.
References
- Benchchem. "Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4".
- ChemScene.
- ACS Chemical Health & Safety. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology".
- Twin Chemicals, Inc.
- National Institutes of Health (PMC). "Applications of ambient ionization mass spectrometry in 2022: An annual review". NIH.
- Natural Resources Wales. "Point of Ayr, Talacre - Public register (Clothing and PPE guidelines)".
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Applications of ambient ionization mass spectrometry in 2022: An annual review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicregister.naturalresources.wales [publicregister.naturalresources.wales]
- 5. twinchemicals.com [twinchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
